molecular formula C8H7ClN2 B567460 6-Chloro-1-methyl-1H-indazole CAS No. 1210781-03-5

6-Chloro-1-methyl-1H-indazole

Cat. No.: B567460
CAS No.: 1210781-03-5
M. Wt: 166.608
InChI Key: WQLWZVZUGZGPRG-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-1H-indazole is a valuable nitrogen-containing heterocyclic scaffold designed for use in pharmaceutical research and development. The indazole core is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities. This specific derivative serves as a key synthetic intermediate for constructing novel molecular entities, particularly in oncology and metabolic disease research. The structural motif of indazole is present in several approved drugs and clinical candidates, such as kinase inhibitors, which underscores its significance in the design of targeted therapies . Recent scientific investigations highlight the application of indazole-based hybrids as potent inhibitors of enzymes like thymidine phosphorylase and α-glucosidase, indicating its promise in developing anti-cancer and anti-diabetic agents . The chloro and methyl substituents on this indazole scaffold provide strategic sites for further functionalization, enabling structure-activity relationship (SAR) studies and the exploration of diverse chemical space. Researchers utilize this compound to develop new candidates that modulate critical cellular pathways, leveraging its potential to interact with various biological targets through hydrogen bonding and π-π stacking interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLWZVZUGZGPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672059
Record name 6-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210781-03-5
Record name 6-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-1-methyl-1H-indazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-1-methyl-1H-indazole, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines plausible experimental protocols, and presents a visual workflow for its synthesis.

Introduction

Indazoles are bicyclic heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring.[1] The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] These molecules can exist in different tautomeric forms, with the 1H-tautomer generally being the most stable.[1] this compound is a specific derivative that serves as a valuable building block in the synthesis of complex, biologically active molecules. This guide details its known characteristics.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1210781-03-5
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Physical Form Solid
Boiling Point 270.8 ± 13.0 °C (at 760 mmHg)
pKa Data not available. The parent 1H-indazole has pKa values of 1.04 and 13.86.[3]N/A
Storage Temperature Room Temperature

Spectral Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While the detailed spectra are proprietary to chemical suppliers, the availability of key spectral data has been confirmed.

Spectroscopic TechniqueAvailabilitySource
¹H NMR Available[4]
¹³C NMR Available[4]
Mass Spectrometry (MS) Available[4]
Infrared Spectroscopy (IR) Available[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the provided search results, a plausible synthetic route can be constructed based on established methods for analogous indazoles, such as the diazotization of substituted anilines followed by cyclization and methylation.[5]

Plausible Synthesis Method: Diazotization and N-Methylation

  • Acetylation of Starting Material : 4-Chloro-2-methylaniline would be acetylated using acetic anhydride to protect the amine and direct the subsequent reaction.

  • Diazotization and Cyclization : The acetylated intermediate would then undergo diazotization using a nitrite source (e.g., isoamyl nitrite) in the presence of a base (e.g., potassium acetate).[5] This step facilitates an intramolecular cyclization to form the indazole ring, yielding 6-chloro-1H-indazole.

  • N-Methylation : The resulting 6-chloro-1H-indazole would be N-methylated at the N1 position using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydride or potassium carbonate) to yield the final product, this compound.

  • Purification : The final compound would be purified using standard laboratory techniques such as column chromatography, recrystallization, or sublimation to achieve the desired purity.

Mandatory Visualization

The following diagram illustrates a logical workflow for the plausible synthesis of this compound as described above.

G Plausible Synthetic Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Diazotization & Cyclization cluster_step3 Step 3: N-Methylation start 4-Chloro-2-methylaniline reagent1 Acetic Anhydride product1 N-(4-chloro-2-methylphenyl)acetamide reagent1->product1 Protection reagent2 Isoamyl Nitrite & Potassium Acetate product2 6-Chloro-1H-indazole reagent2->product2 Cyclization reagent3 Methylating Agent (e.g., CH₃I) & Base product3 This compound reagent3->product3 Methylation

Caption: Plausible synthetic workflow for this compound.

Safety Information

It is crucial to handle this compound with appropriate safety precautions. The Globally Harmonized System (GHS) classification provides the following hazard information.

CategoryInformation
Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501

References

6-Chloro-1-methyl-1H-indazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-indazole

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and its potential role in drug development based on the activities of the broader indazole class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the key physicochemical properties and safety information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1210781-03-5
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
IUPAC Name This compound
Physical Form Solid
Boiling Point 270.8 ± 13.0 °C at 760 mmHg
Purity ≥98%
Storage Temperature Room temperature

Table 2: Safety and Hazard Information

CategoryInformationReference
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501

Experimental Protocols

Representative Synthesis of this compound

Objective: To synthesize this compound via N-methylation of 6-chloro-1H-indazole.

Materials:

  • 6-chloro-1H-indazole

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-1H-indazole (1.0 equivalent) in anhydrous DMF or acetonitrile.

  • Add a base, such as potassium carbonate (1.5 equivalents), to the solution. If using sodium hydride (1.2 equivalents), extreme caution should be exercised, and it should be added portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the methylating agent, methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Spectroscopic data (¹H NMR, IR, MS) for this compound are available for comparison in chemical databases.[1]

Visualizations

The following diagrams illustrate the representative synthetic workflow and a potential logical relationship of indazole derivatives in a biological context.

G A 6-chloro-1H-indazole (Starting Material) C N-Methylation Reaction A->C B Base (e.g., K₂CO₃) Methylating Agent (e.g., CH₃I) Solvent (e.g., DMF) B->C D Work-up (Extraction & Washing) C->D E Purification (Column Chromatography) D->E F This compound (Final Product) E->F

Synthetic Workflow for this compound.

Indazole derivatives are widely investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.[2][3] The following diagram illustrates this general inhibitory action.

G cluster_0 Kinase Activity Regulation ATP ATP Kinase Protein Kinase ATP->Kinase binds PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Protein Substrate->Kinase binds Downstream Downstream Signaling PhosphoSubstrate->Downstream activates Indazole Indazole Derivative (e.g., this compound) Indazole->Kinase inhibits

Indazole Derivatives as Protein Kinase Inhibitors.

References

Elucidation of the Molecular Architecture: A Technical Guide to 6-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a comprehensive overview of the structural elucidation of 6-Chloro-1-methyl-1H-indazole, detailing its IUPAC name, physicochemical properties, and the experimental protocols for its characterization.

Chemical Identity and Properties

IUPAC Name: this compound

The structure of this compound is characterized by a bicyclic indazole core. This core consists of a benzene ring fused to a pyrazole ring. A chlorine atom is substituted at the 6-position of the benzene ring, and a methyl group is attached to the nitrogen atom at the 1-position of the pyrazole ring.

Molecular Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Data Summary:

The following table summarizes key quantitative data for this compound, including predicted spectroscopic characteristics based on analyses of structurally similar compounds.

PropertyValue
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Boiling Point 270.8 ± 13.0 °C at 760 mmHg[1]
¹H NMR (Predicted) See Table 2 for detailed assignments
¹³C NMR (Predicted) See Table 3 for detailed assignments
Mass Spec (EI) Molecular Ion (M⁺): m/z 166/168 (3:1 ratio)
FTIR (Predicted) See Table 4 for key absorption bands

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data tables provide predicted values based on established knowledge of substituted indazoles and related heterocyclic systems. These predictions are invaluable for guiding the analysis of experimentally obtained spectra.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.95sH-3
~7.65dH-7
~7.50dH-4
~7.10ddH-5
~4.05sN-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~141.0C-7a
~135.0C-3
~130.0C-6
~128.0C-3a
~122.0C-5
~121.0C-4
~110.0C-7
~35.0N-CH₃

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch (Methyl)
1620-1600C=N Stretch (Pyrazole Ring)
1500-1450Aromatic C=C Stretch
850-800C-H Out-of-Plane Bend (Aromatic)
800-600C-Cl Stretch

Experimental Protocols for Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • (Optional) Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate intensity ratio of 3:1.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Experimental Workflow Visualization

The logical flow for the comprehensive structural elucidation of this compound is depicted in the following diagram.

Structure_Elucidation_Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (EI) Sample->MS FTIR FTIR Spectroscopy (ATR) Sample->FTIR CH_Framework Carbon-Hydrogen Framework NMR->CH_Framework MW_Fragmentation Molecular Weight & Fragmentation Pattern MS->MW_Fragmentation Functional_Groups Functional Groups Identified FTIR->Functional_Groups Data_Integration Data Integration and Analysis CH_Framework->Data_Integration MW_Fragmentation->Data_Integration Functional_Groups->Data_Integration Final_Structure Final Structure and IUPAC Name Confirmed Data_Integration->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

References

Thermodynamic stability of 1H-indazole versus 2H-indazole tautomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Stability of 1H-Indazole versus 2H-Indazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry. It exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atom significantly influences the molecule's physicochemical properties, including its shape, dipole moment, and hydrogen bonding capabilities.[1] Consequently, a thorough understanding of the thermodynamic stability and equilibrium between these tautomers is critical for the rational design of indazole-based therapeutics, as the biological activity of a drug candidate is intrinsically linked to the predominant tautomeric form.[1][2]

Generally, the 1H-indazole tautomer is thermodynamically more stable and is the predominant form under most conditions, including the gas phase, in solution, and in the solid state.[1][3][4][5][6] This enhanced stability is attributed to its benzenoid structure, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer.[1][7]

Quantitative Analysis of Thermodynamic Stability

Numerous computational and experimental studies have been conducted to quantify the energy difference between the 1H- and 2H-indazole tautomers. The 1H form is consistently found to be more stable by several kcal/mol. The following tables summarize key quantitative data from these studies.

Table 1: Relative Free Energy, Enthalpy, and Energy of 2H-Indazole with respect to 1H-Indazole

Method/Level of TheoryBasis SetPhaseΔG (kcal/mol)ΔH (kcal/mol)ΔE (kcal/mol)Reference
pKₐ measurements-Water2.3--[1][8][9]
MP26-31G**Gas4.13.93.6[1][8][10]
MP26-31GGas--4.08[1][11]
MP26-31GGas--3.6 (with thermal/entropy correction)[8]
B3LYP6-31G*---5.1 (21.4 kJ/mol)[1][7]
NMR-NQR & Calculations-Solid--5.1 (21.4 kJ/mol)[1][12]

Note: Energy values were converted from kJ/mol to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

Factors Influencing Tautomeric Stability

While 1H-indazole is generally the more stable tautomer, the equilibrium can be influenced by several factors:

  • Substituents: The presence of electron-withdrawing groups, such as -NO₂, can decrease the energy difference between the two tautomers, although the 1H form typically remains more stable.[1]

  • Solvent Effects: The polarity of the solvent can impact the tautomeric equilibrium. However, studies have consistently shown that the 1H-tautomer maintains its greater stability across various solvents.[1][8]

  • Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonds can play a significant role in stabilizing the 2H-tautomer in certain substituted indazoles. For instance, some 3-substituted indazoles can form stable centrosymmetric dimers via intermolecular hydrogen bonds, which can lead to the 2H form predominating in aprotic solvents.[13]

Experimental and Computational Protocols

A combination of experimental and computational methods is employed to investigate the thermodynamics of indazole tautomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify the predominant tautomer in solution and in the solid state.[1]

  • Methodology: ¹H, ¹³C, and ¹⁵N NMR spectra are recorded for the indazole compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆). The observed chemical shifts and coupling constants are then compared with those of known N-alkylated standards (1-methyl-1H-indazole and 2-methyl-2H-indazole) to assign the tautomeric structure. For solid-state analysis, the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique is utilized.[1][14]

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To provide evidence for the predominant tautomer in the gas phase or in solution.[10]

  • Methodology: The UV-Vis absorption spectrum of the indazole is recorded and compared to the spectra of its N-methylated derivatives. The similarity of the spectrum to that of 1-methyl-1H-indazole or 2-methyl-2H-indazole indicates the predominant tautomeric form.[15]

3. Combined NMR and Nuclear Quadrupole Resonance (NQR) Spectroscopy

  • Objective: To unambiguously determine the tautomeric form present in the solid state.[9]

  • Methodology: This technique combines NMR with ¹⁴N NQR spectroscopy. The experimental NQR parameters are compared with parameters calculated via quantum chemical methods for both the 1H- and 2H-tautomers. A strong correlation between the experimental and calculated data allows for a definitive identification of the solid-state tautomer.[1][12]

4. Calorimetry

  • Objective: To experimentally determine the enthalpy of formation for the different tautomers.

  • Methodology: Isoperibolic calorimetry is used to measure the heat of combustion, from which the standard molar enthalpy of formation in the condensed and gas phases can be derived.[16][17]

Computational Protocols

1. Quantum Chemical Calculations

  • Objective: To calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers.[1]

  • Methodology: The geometries of the 1H- and 2H-indazole tautomers are optimized using ab initio methods, such as Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) with functionals like B3LYP.[1][7][18][19] A suitable basis set, such as 6-31G**, is chosen for these calculations.[1] Following optimization, frequency calculations are performed to confirm that the structures are true minima on the potential energy surface and to derive thermal corrections for calculating enthalpy and Gibbs free energy.[1] To model the influence of different solvents, continuum solvation models can be applied.

Visualized Workflows and Equilibria

Tautomer_Workflow Workflow for Determining Tautomer Stability cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution & Solid-State) Data Synthesize Data & Compare Results NMR->Data UV_Vis UV-Vis Spectroscopy UV_Vis->Data NQR NMR-NQR Spectroscopy (Solid-State) NQR->Data Calorimetry Calorimetry Calorimetry->Data DFT Quantum Calculations (DFT, MP2) Solvation Solvation Models DFT->Solvation Solvation->Data Problem Define Problem: Determine Predominant Indazole Tautomer Problem->NMR Problem->UV_Vis Problem->NQR Problem->Calorimetry Problem->DFT Conclusion Conclusion: Identify Most Stable Tautomer & Quantify Energy Difference Data->Conclusion

References

Core Synthesis Pathway for 6-Chloro-1-methyl-1H-indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis pathway for 6-Chloro-1-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the 6-chloro-1H-indazole core via diazotization and cyclization, followed by a regioselective N-methylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and experimental workflows.

Overview of the Fundamental Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

  • Step 1: Synthesis of 6-Chloro-1H-indazole. This step is achieved through the diazotization of 4-chloro-2-methylaniline, followed by an intramolecular cyclization reaction.

  • Step 2: N-Methylation of 6-Chloro-1H-indazole. The intermediate 6-Chloro-1H-indazole is then methylated to yield the final product. The regioselectivity of this step is critical, with the thermodynamically more stable N1-isomer being the desired product.

Synthesis_Pathway 4-chloro-2-methylaniline 4-chloro-2-methylaniline 6-chloro-1H-indazole 6-chloro-1H-indazole 4-chloro-2-methylaniline->6-chloro-1H-indazole Diazotization & Cyclization This compound This compound 6-chloro-1H-indazole->this compound N-Methylation

Overall synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-1H-indazole from 4-chloro-2-methylaniline

This procedure is adapted from established methods for the synthesis of substituted indazoles from corresponding anilines.[1][2]

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-chloro-2-methylaniline 4-chloro-2-methylaniline 6-chloro-1H-indazole 6-chloro-1H-indazole 4-chloro-2-methylaniline->6-chloro-1H-indazole CHCl3, Reflux 1. Acetic Anhydride, Potassium Acetate\n2. Isoamyl Nitrite 1. Acetic Anhydride, Potassium Acetate 2. Isoamyl Nitrite 1. Acetic Anhydride, Potassium Acetate\n2. Isoamyl Nitrite->6-chloro-1H-indazole Step1_Workflow start Start dissolve Dissolve 4-chloro-2-methylaniline and potassium acetate in chloroform. start->dissolve cool Cool the mixture to 0°C. dissolve->cool add_anhydride Add acetic anhydride dropwise. cool->add_anhydride warm_stir Warm to room temperature and stir. add_anhydride->warm_stir heat Heat the reaction to reflux (e.g., 68°C). warm_stir->heat add_nitrite Add isoamyl nitrite. heat->add_nitrite reflux Maintain reflux for an extended period (e.g., 20 hours). add_nitrite->reflux cool_down Cool the reaction mixture. reflux->cool_down workup Work-up: Aqueous wash, extraction, and solvent removal. cool_down->workup hydrolysis Hydrolyze the intermediate with aqueous acid (e.g., HCl). workup->hydrolysis neutralize Neutralize with base (e.g., NaOH). hydrolysis->neutralize isolate Isolate the crude product. neutralize->isolate purify Purify by recrystallization or chromatography. isolate->purify end End purify->end Step2_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-chloro-1H-indazole 6-chloro-1H-indazole This compound This compound 6-chloro-1H-indazole->this compound THF, 0°C to RT 1. Sodium Hydride (NaH)\n2. Methyl Iodide (CH3I) 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) 1. Sodium Hydride (NaH)\n2. Methyl Iodide (CH3I)->this compound Step2_Workflow start Start suspend_indazole Suspend 6-chloro-1H-indazole in anhydrous THF under N2. start->suspend_indazole cool_mixture Cool the suspension to 0°C. suspend_indazole->cool_mixture add_base Add sodium hydride (NaH) portion-wise. cool_mixture->add_base stir_rt Warm to room temperature and stir. add_base->stir_rt cool_again Cool the mixture back to 0°C. stir_rt->cool_again add_methylating_agent Add methyl iodide (or dimethyl sulfate) dropwise. cool_again->add_methylating_agent warm_and_stir Allow to warm to room temperature and stir until completion. add_methylating_agent->warm_and_stir quench Quench the reaction with saturated aqueous NH4Cl. warm_and_stir->quench extract Extract the product with an organic solvent. quench->extract wash_dry_concentrate Wash, dry, and concentrate the organic layer. extract->wash_dry_concentrate purify Purify by column chromatography. wash_dry_concentrate->purify end End purify->end

References

The Diverse Bioactivities of Substituted 1H-Indazoles: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its structural features allow for diverse substitutions, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several clinically approved drugs, such as the anticancer agents niraparib and pazopanib, feature the 1H-indazole core, highlighting its therapeutic significance.[1][2] This technical guide provides a comprehensive literature review of the bioactivity of substituted 1H-indazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity of 1H-Indazole Derivatives

Substituted 1H-indazoles have shown significant promise as anticancer agents, with numerous derivatives exhibiting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of their anticancer action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of representative substituted 1H-indazole derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2fA549 (Lung)0.89[3]
4T1 (Breast)0.23[3]
HepG2 (Liver)1.15[3]
MCF-7 (Breast)0.43[3]
HCT116 (Colon)0.56[3]
Compound 6oK562 (Leukemia)5.15[3][4][5]
A549 (Lung)>40[3]
PC-3 (Prostate)18.3[3]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116 (Colon)14.3 ± 4.4[6]
Key Signaling Pathways in Anticancer Activity

ASK1-p38/JNK Signaling Pathway: Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is involved in cellular stress responses and apoptosis.[7] Certain 1H-indazole derivatives have been shown to modulate this pathway, leading to the suppression of cancer cell survival.[7]

ASK1_p38_JNK_Pathway stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 stress->ask1 Activates mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis indazole Substituted 1H-Indazole Inhibitor indazole->ask1

ASK1-p38/JNK Signaling Pathway Inhibition

p53/MDM2 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53.[8] Some 1H-indazole derivatives have been found to interfere with the p53/MDM2 interaction, leading to the activation of p53 and subsequent cancer cell death.[4][5]

p53_MDM2_Pathway mdm2 MDM2 p53 p53 mdm2->p53 Inhibits cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis indazole Substituted 1H-Indazole Inhibitor indazole->mdm2

p53/MDM2 Pathway and 1H-Indazole Inhibition

Antimicrobial Activity of 1H-Indazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 1H-indazoles have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (MIC values) of representative substituted 1H-indazole derivatives.

Table 2: Antimicrobial Activity of Representative 1H-Indazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 75Streptococcus mutans11.2[9]
Pseudomonas aeruginosa18.29[9]
Candida albicans40.74[9]
Compound 67Salmonella typhimurium3.85 (MIC50)[9]
Compound 68Candida albicans75 µM[9]
Candida glabrata100 µM[9]
Compound 71Candida auris0.67 - 1.25[9]
Compound 2Enterococcus faecalis64 - 128[10]
Compound 3Enterococcus faecalis64 - 128[10]
Compound 5Staphylococcus aureus64 - 128[10]
Staphylococcus epidermidis64 - 128[10]

Anti-inflammatory Activity of 1H-Indazole Derivatives

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several substituted 1H-indazoles have been investigated for their anti-inflammatory properties and have shown significant efficacy in preclinical models.

Experimental Model: Carrageenan-Induced Rat Paw Edema

A widely used and well-established in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced rat paw edema model.[11][12][13] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema.[14] The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory potential.[11]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[16]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Substituted 1H-indazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)[3][15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the 1H-indazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add 1H-Indazole Derivatives incubate1->add_compounds incubate2 Incubate (e.g., 48h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Workflow for the MTT Cytotoxicity Assay
Carrageenan-Induced Rat Paw Edema Protocol

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)[19]

Materials:

  • Carrageenan (1% w/v in sterile saline)[11]

  • Substituted 1H-indazole derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)[11][14]

  • Plethysmometer[11]

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the 1H-indazole derivatives or the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.[1][11] The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[14]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Synthesis of Substituted 1H-Indazoles

A variety of synthetic methods have been developed for the preparation of substituted 1H-indazoles. Common strategies include intramolecular cyclization reactions and metal-catalyzed cross-coupling reactions.[2][9] One modern and efficient method involves the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones.[2] Another approach is the [3+2] annulation of arynes with hydrazones.[20][21]

Conclusion

Substituted 1H-indazoles represent a highly versatile and promising class of bioactive compounds with significant potential in drug discovery and development. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel 1H-indazole-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved treatments for a wide range of diseases.

References

Spectral Data Analysis of 6-Chloro-1-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-Chloro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally related compounds. Detailed experimental protocols and a workflow for spectral analysis are also presented to support researchers in their analytical endeavors.

Spectral Data Summary

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (J) Hz
~7.85d1HH-7J ≈ 8.5
~7.55d1HH-5J ≈ 1.5
~7.20dd1HH-4J ≈ 8.5, 1.5
~4.05s3HN-CH₃-
~7.90s1HH-3-

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~140.5C-7a
~134.0C-3
~130.0C-6
~128.5C-5
~122.0C-4
~121.0C-3a
~109.0C-7
~35.0N-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (methyl)
~1620-1600MediumC=C stretch (aromatic)
~1500-1450StrongC=N stretch (indazole ring)
~1100-1050StrongC-Cl stretch
~850-800StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
166/168High[M]⁺ (Molecular ion, showing isotopic pattern for Chlorine)
151/153Medium[M - CH₃]⁺
131Medium[M - Cl]⁺
104Medium[M - Cl - HCN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and MS spectra for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the background spectrum of the empty ATR crystal.

  • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation (for EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For direct infusion, the sample solution is introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph.

Data Acquisition:

  • The sample is vaporized and then ionized by a high-energy electron beam.

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

The following diagram illustrates the logical relationships in the process of spectral data interpretation for structural elucidation.

Data_Interpretation_Logic cluster_data Primary Spectral Data cluster_info Derived Structural Information cluster_structure Structural Elucidation H_NMR ¹H NMR - Chemical Shift - Integration - Multiplicity Proton_Env Proton Environments & Neighboring Protons H_NMR->Proton_Env C_NMR ¹³C NMR - Chemical Shift Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel IR IR Spectrum - Absorption Bands Func_Groups Functional Groups IR->Func_Groups MS Mass Spectrum - Molecular Ion Peak - Isotope Pattern - Fragmentation Mol_Formula Molecular Formula & Connectivity Clues MS->Mol_Formula Final_Structure Assembled Molecular Structure Proton_Env->Final_Structure Carbon_Skel->Final_Structure Func_Groups->Final_Structure Mol_Formula->Final_Structure

Caption: Logical flow from raw spectral data to the final elucidated chemical structure.

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of halogenated indazole derivatives, a class of compounds of significant interest in medicinal chemistry. The indazole scaffold is a key pharmacophore in numerous approved drugs, and halogenation is a common strategy to modulate molecular properties for improved therapeutic profiles.[1][2][3] Understanding the impact of halogen substitution on properties such as lipophilicity, solubility, and acidity is critical for the rational design of novel drug candidates.

The Impact of Halogenation on Physicochemical Properties

Halogenation serves as a powerful tool in medicinal chemistry to fine-tune the properties of lead compounds.[4][5] Introducing halogen atoms to the indazole core can significantly alter its electron distribution, conformation, and intermolecular interactions, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While often used to increase lipophilicity and improve membrane permeability, the effects of halogenation can be complex and sometimes counterintuitive.[5][6] For instance, in a study of small organic compounds, 19.9% of molecules showed an increase in water solubility after halogenation.[5]

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. Halogenation generally increases lipophilicity due to the hydrophobic nature of halogen atoms.

Table 1: Predicted LogP Values of Mono-Halogenated Indazoles

Compound Position of Halogen Halogen Predicted cLogP
Indazole - - 1.85
3-Fluoroindazole 3 F 1.95
3-Chloroindazole 3 Cl 2.40
3-Bromoindazole 3 Br 2.59
3-Iodoindazole 3 I 2.91
5-Fluoroindazole 5 F 2.05
5-Chloroindazole 5 Cl 2.50
5-Bromoindazole 5 Br 2.69

| 5-Iodoindazole | 5 | I | 3.01 |

Aqueous solubility is essential for drug absorption and formulation.[7] While halogenation typically increases lipophilicity, which can lead to decreased aqueous solubility, this is not always the case.[5] The introduction of a halogen can alter the crystal lattice energy and polarity of the molecule in ways that can sometimes enhance solubility.[5]

Table 2: Illustrative Aqueous Solubility Data of Indazole Derivatives

Compound Modification Aqueous Solubility (µM)
Pazopanib Contains a chloro-substituent ~10-20

| Axitinib | Contains an iodo-substituent | ~5 |

Note: This table provides examples of complex, marketed drugs containing a halogenated indazole core. Direct comparisons of simple halogenated indazoles are scarce in the literature. These values highlight that solubility in drug molecules is a multifactorial property.

The indazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[8] The pKa values are critical as they determine the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. The pKa of the N-H proton of the indazole core is approximately 13.86, indicating its weak acidity.[8] Halogenation, particularly on the benzene ring, can influence the pKa by withdrawing electron density and making the N-H proton more acidic.

Table 3: Experimental pKa Values for Indazole and Related Heterocycles

Compound Solvent pKa
Indazole Water 13.86 (acidic N-H)
Indazole Water 1.04 (protonated form)[8]
1H-Indazole Acetonitrile 32.57[9]

| 1H-Indazole | DMSO | 20.9 |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for key experiments.

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

  • Preparation of Phases: Prepare a phosphate buffer solution to the desired pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer solution. Allow the phases to separate for at least 24 hours.[10]

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a pre-saturated phase (either buffer or n-octanol) to a known concentration.

  • Partitioning: Mix equal volumes of the pre-saturated n-octanol and buffer in a suitable vessel. Add a small volume of the compound stock solution.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.[11] Let the phases separate completely, which may require centrifugation.

  • Analysis: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

Both kinetic and thermodynamic methods are used to assess solubility, with the thermodynamic "shake-flask" method considered the gold standard.[12]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, the suspension is filtered or centrifuged to remove any undissolved solid.[13]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a sensitive analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.[14]

For higher throughput, kinetic solubility can be measured by adding a DMSO stock solution of the compound to the aqueous buffer and detecting the point of precipitation, often by nephelometry or turbidimetry.[13][15]

Potentiometric titration is a precise method for determining the dissociation constants of ionizable groups.[16]

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system (e.g., water/methanol), to a known concentration (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

  • Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.[16] Incrementally add a standardized titrant (e.g., 0.1 M NaOH for an acidic proton or 0.1 M HCl for a basic site) to the solution.

  • Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.[16]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.[17]

Visualization of Relevant Pathways and Workflows

Many halogenated indazole derivatives function as protein kinase inhibitors.[1][2] For example, they can target kinases within critical oncogenic signaling pathways like the VEGFR pathway, which is crucial for angiogenesis (the formation of new blood vessels) in tumors.[18]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription Indazole Halogenated Indazole Inhibitor Indazole->VEGFR Inhibits ATP Binding VEGF VEGF (Ligand) VEGF->VEGFR

VEGFR signaling pathway and point of inhibition.

The process of developing a new halogenated indazole derivative follows a structured workflow from initial design to biological evaluation.[19][20] This iterative cycle is fundamental to medicinal chemistry.[21]

Drug_Discovery_Workflow A Target Identification & Validation B Lead Compound Design & Synthesis A->B C Physicochemical Property Testing (LogP, Solubility, pKa) B->C D In Vitro Biological Screening (e.g., Kinase Assay) B->D E Structure-Activity Relationship (SAR) Analysis C->E D->E F Lead Optimization E->F Iterative Cycle F->B G In Vivo Studies (Pharmacokinetics, Efficacy) F->G

References

An In-depth Technical Guide to 6-Chloro-1-methyl-1H-indazole: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 6-Chloro-1-methyl-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. The following sections detail its chemical and physical properties, known hazards, and recommended procedures for its safe use and disposal.

Chemical and Physical Properties

This compound is a solid at room temperature. Key identifying and physical data are summarized below.

PropertyValue
CAS Number 1210781-03-5
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Boiling Point 270.8 ± 13.0 °C at 760 mmHg
Appearance Solid
Purity Typically ≥98%

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are outlined below.

GHS Hazard Classification
PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and use.

CodePrecaution
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/ eye protection/ face protection.
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332 + P313 If skin irritation occurs: Get medical advice/attention.
P337 + P313 If eye irritation persists: Get medical advice/attention.
P362 + P364 Take off contaminated clothing and wash it before reuse.
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.
Toxicological and Ecological Data

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be required.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[3]

  • Store at room temperature.

  • Segregate from incompatible materials such as strong oxidizing agents.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general and highly relevant procedure for the N-alkylation of indazoles can be adapted. The following protocol is based on the regioselective N-alkylation of 1H-indazoles using sodium hydride (NaH) in tetrahydrofuran (THF).[4][5] This method is known to favor the formation of the N-1 alkylated product.[4][5]

Representative Synthesis of this compound

This protocol describes the methylation of the precursor, 6-chloro-1H-indazole.

Materials:

  • 6-chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (or other methylating agent)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-1H-indazole.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

G cluster_prep Preparation & Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification start 6-chloro-1H-indazole in anhydrous THF add_NaH Add NaH at 0 °C start->add_NaH stir Stir at 0 °C then RT add_NaH->stir add_MeI Add Methyl Iodide at 0 °C stir->add_MeI reaction Stir at RT & Monitor by TLC add_MeI->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Caption: Workflow for the N-alkylation synthesis of this compound.

Disposal Guidelines

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection: Collect waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6]

  • Segregation: Do not mix with non-halogenated waste streams, as this can complicate disposal procedures.[6]

  • Container Management: Keep waste containers tightly sealed when not in use and do not overfill.

  • Professional Disposal: Arrange for disposal through a licensed professional hazardous waste management service in accordance with local, state, and federal regulations.[6]

G start Generation of Waste (this compound) ppe Wear Appropriate PPE start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Designated, Labeled, and Sealed Container segregate->container storage Store Safely Away from Incompatible Materials container->storage disposal Arrange Pickup by Licensed Hazardous Waste Service storage->disposal end Proper Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Methodological & Application

Applications of 6-Chloro-1-methyl-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-1H-indazole is a versatile heterocyclic building block with significant applications in medicinal chemistry. The indazole scaffold itself is a privileged structure, found in numerous biologically active compounds and approved drugs.[1][2][3][4] The presence of a chlorine atom at the 6-position and a methyl group at the 1-position of the indazole ring provides a unique combination of electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with compounds derived from this compound.

Application Note 1: Synthesis of Kinase Inhibitors for Cancer Therapy

The indazole core is a well-established scaffold for the design of protein kinase inhibitors.[5][6] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5][7] this compound can serve as a key intermediate in the synthesis of potent and selective kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Indazole Derivatives
Compound IDTarget KinaseIC50 (nM)Cell LineReference
1 PKMYT110 - 50Various Cancer Cell Lines[7]
2 Akt1< 100PC-3[8]
3 FGFR130.2 ± 1.9-
Experimental Protocol: Synthesis of a Generic this compound Based Kinase Inhibitor

This protocol describes a general two-step synthesis of a kinase inhibitor scaffold starting from this compound.

Step 1: Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a substituted o-toluidine derivative followed by N-methylation.

  • Reaction:

    • To a solution of 4-chloro-2-methylaniline (1 eq.) in acetic acid, add a solution of sodium nitrite (1.1 eq.) in water dropwise at 0-5 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-chloro-1H-indazole.

    • Dissolve the crude 6-chloro-1H-indazole in a suitable solvent like DMF or THF.

    • Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq.) portion-wise at 0 °C.[9][10][11]

    • Add methyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.[10][11]

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Materials: 4-chloro-2-methylaniline, sodium nitrite, acetic acid, water, ethyl acetate, brine, anhydrous sodium sulfate, dimethylformamide (DMF) or tetrahydrofuran (THF), sodium hydride (NaH) or potassium carbonate (K2CO3), methyl iodide.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, chromatography column.

Step 2: Suzuki Coupling to Introduce an Aryl Moiety

A common strategy in kinase inhibitor synthesis is the introduction of an aryl or heteroaryl group at a specific position of the core scaffold.

  • Reaction:

    • Combine this compound (1 eq.), a suitable aryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2 eq.) in a solvent system such as a mixture of toluene, ethanol, and water.

    • Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the desired kinase inhibitor precursor.

  • Materials: this compound, aryl boronic acid, Pd(PPh3)4, potassium carbonate, toluene, ethanol, water.

  • Equipment: Reflux condenser, inert atmosphere setup, Schlenk flask.

Signaling Pathway: PKMYT1 Inhibition in Cancer

PKMYT1 is a kinase that negatively regulates the G2/M cell cycle checkpoint.[7] Its inhibition leads to premature mitotic entry and subsequent cell death, particularly in cancer cells with a defective G1 checkpoint.

PKMYT1_Pathway cluster_0 Cell Cycle Progression PKMYT1 PKMYT1 CDK1_CyclinB CDK1/Cyclin B PKMYT1->CDK1_CyclinB inhibits (Phosphorylation) Mitosis Mitosis CDK1_CyclinB->Mitosis promotes CDK1_CyclinB->Mitosis G2_Phase G2 Phase Apoptosis Apoptosis Mitosis->Apoptosis Premature entry leads to Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->PKMYT1 inhibits

Caption: PKMYT1 inhibition by an indazole derivative.

Application Note 2: Development of Anti-leishmanial Agents

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.[12][13] The trypanothione reductase (TR) enzyme is essential for the parasite's survival as it maintains the redox balance, making it a validated drug target.[12][13][14][15] this compound derivatives have shown promise as inhibitors of this crucial enzyme.

Quantitative Data: Anti-leishmanial Activity of Indazole Derivatives
Compound IDLeishmania SpeciesIC50 (µM)Reference
4 L. infantum5.8 ± 0.4
5 L. infantum7.2 ± 0.9
6 L. major> 50
Experimental Protocol: In Vitro Anti-leishmanial Assay (Promastigote Viability)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against Leishmania promastigotes.

  • Procedure:

    • Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26 °C.

    • Harvest log-phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of the test compound (a derivative of this compound) at various concentrations (typically in a two-fold serial dilution). Include a positive control (e.g., Amphotericin B) and a negative control (medium only).

    • Incubate the plate at 26 °C for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Add 100 µL of 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software.

  • Materials: Leishmania promastigotes, M199 medium, FBS, 96-well plates, test compound, Amphotericin B, MTT solution, SDS solution.

  • Equipment: Incubator, centrifuge, hemocytometer or cell counter, microplate reader.

Signaling Pathway: Trypanothione Reductase in Leishmania

The trypanothione system is the principal defense mechanism against oxidative stress in Leishmania.[1][12][13] Trypanothione reductase (TR) is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS2) to its dithiol form (T(SH)2).[12][13]

Trypanothione_Pathway NADPH NADPH TR Trypanothione Reductase (TR) NADPH->TR NADP NADP+ TR->NADP TSH2 Reduced Trypanothione (T(SH)2) TR->TSH2 TS2 Trypanothione Disulfide (TS2) TS2->TR Oxidative_Stress Oxidative Stress (e.g., H2O2) TSH2->Oxidative_Stress reduces Detoxification Detoxification Oxidative_Stress->Detoxification Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->TR inhibits

Caption: Inhibition of the Trypanothione Pathway.

Application Note 3: Synthesis of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[16][17] Indazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[2][4][17] The this compound scaffold can be utilized to generate novel compounds with potent antimicrobial properties.

Quantitative Data: Antimicrobial Activity of Indazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
7 Staphylococcus aureus64 - 128[17]
8 Enterococcus faecalis> 128[17]
9 Candida albicans8[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure (Broth Microdilution Method):

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

  • Materials: Test microorganism, Mueller-Hinton broth or RPMI-1640 medium, 96-well plates, test compound, DMSO.

  • Equipment: Incubator, spectrophotometer or nephelometer for inoculum standardization.

Experimental Workflow: Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery of new antimicrobial agents based on the this compound scaffold.

Antimicrobial_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amidation) Start->Synthesis Library Compound Library Synthesis->Library Screening Primary Antimicrobial Screening (e.g., MIC determination) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical End Clinical Candidate Preclinical->End

Caption: Antimicrobial drug discovery workflow.

References

Application Notes and Protocols: 6-Chloro-1-methyl-1H-indazole as a Synthetic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-1H-indazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds, including several approved Active Pharmaceutical Ingredients (APIs). The presence of the chloro and methyl groups at defined positions offers synthetic handles for further functionalization, enabling the construction of complex molecular architectures with diverse pharmacological activities. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology.

Featured Application: Synthesis of Axitinib Analogues

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of tumor angiogenesis. The following protocol outlines a proposed synthetic route for Axitinib, illustrating how this compound can serve as a key starting material.

Proposed Synthetic Scheme

The multi-step synthesis involves the introduction of a vinylpyridine moiety at the 3-position and a substituted benzamide group at the 6-position of the indazole core.

G A This compound B 3-Iodo-6-chloro-1-methyl-1H-indazole A->B Iodination C (E)-6-Chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole B->C Heck Coupling D Axitinib C->D Thiolation & Amidation

Caption: Proposed synthetic workflow for Axitinib from this compound.

Experimental Protocols

Step 1: Iodination of this compound

This step introduces an iodine atom at the 3-position, which is activated for subsequent cross-coupling reactions.

  • Materials: this compound, N-Iodosuccinimide (NIS), Acetonitrile (ACN).

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 3-iodo-6-chloro-1-methyl-1H-indazole.

Step 2: Heck Coupling with 2-Vinylpyridine

The iodinated intermediate is coupled with 2-vinylpyridine to introduce the characteristic side chain of Axitinib.

  • Materials: 3-Iodo-6-chloro-1-methyl-1H-indazole, 2-Vinylpyridine, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (TEA), Dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel, combine 3-iodo-6-chloro-1-methyl-1H-indazole (1.0 eq), 2-vinylpyridine (1.5 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq) in DMF.

    • Add triethylamine (3.0 eq) to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to afford (E)-6-chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole.

Step 3: Thiolation and Amidation to Axitinib

The final step involves a nucleophilic aromatic substitution to introduce the N-methylbenzamide moiety.

  • Materials: (E)-6-chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole, 2-mercapto-N-methylbenzamide, Potassium carbonate (K₂CO₃), DMF.

  • Procedure:

    • To a solution of (E)-6-chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole (1.0 eq) in DMF, add 2-mercapto-N-methylbenzamide (1.2 eq) and K₂CO₃ (2.5 eq).

    • Heat the reaction mixture to 120 °C and stir for 18-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system to obtain pure Axitinib.

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the proposed synthesis. These values are illustrative and may vary based on experimental conditions.

StepProductMolecular Weight ( g/mol )Theoretical Yield (%)Purity (by HPLC) (%)
13-Iodo-6-chloro-1-methyl-1H-indazole292.5285-95>98
2(E)-6-Chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole271.7470-80>97
3Axitinib386.4760-70>99

Mechanism of Action and Signaling Pathway

Axitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), primarily VEGFR-1, VEGFR-2, and VEGFR-3. In many tumors, the overexpression of VEGF and its receptors leads to increased angiogenesis, which supplies the tumor with nutrients and oxygen, promoting its growth and metastasis. By blocking the ATP binding site of these receptors, Axitinib inhibits their phosphorylation and downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Axitinib Axitinib Axitinib->VEGFR Inhibits Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

This inhibition of the VEGFR signaling cascade ultimately leads to a reduction in tumor vascularization, thereby suppressing tumor growth. The indazole scaffold plays a crucial role in binding to the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of complex APIs, particularly kinase inhibitors like Axitinib. The protocols and data presented herein provide a framework for researchers in drug discovery and development to explore the synthetic utility of this building block. The adaptability of the indazole core allows for the generation of diverse libraries of compounds for screening and lead optimization, highlighting its importance in the development of next-generation targeted therapies.

N-Alkylation of Chloro-Indazoles: A Detailed Experimental Protocol for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The N-alkylation of indazoles is a critical synthetic step, yet the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to mixtures of regioisomers, complicating synthesis and purification.[1][3] This document provides detailed experimental protocols for the regioselective N-alkylation of chloro-indazoles, crucial intermediates in drug discovery.

The regioselectivity of N-alkylation is highly dependent on reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of substituents on the indazole ring.[1][4] Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, a principle that can be exploited to favor the formation of N-1 alkylated products.[1][5]

Factors Influencing Regioselectivity

The selective alkylation of either the N-1 or N-2 position of the indazole ring is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents at the C-7 position can sterically hinder the N-1 position, thereby favoring alkylation at the N-2 position.[3][4]

  • Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the nitrogen atoms.[3][4]

  • Reaction Conditions: The choice of base and solvent system plays a pivotal role. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favor N-1 alkylation, representing thermodynamic control.[3][4] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1][3]

  • Kinetic vs. Thermodynamic Control: Conditions that allow for equilibration tend to yield the more stable N-1 product, while kinetically controlled reactions may favor the N-2 product.[1]

Experimental Protocols

Herein, we provide detailed protocols for achieving regioselective N-1 and N-2 alkylation of chloro-indazoles.

Protocol 1: Selective N-1 Alkylation of a Chloro-Indazole

This protocol is optimized for high regioselectivity at the N-1 position using a strong base.

Materials:

  • Substituted chloro-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted chloro-1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-1 alkylated chloro-indazole.

Protocol 2: N-Alkylation with Mixed or N-2 Selectivity

This protocol often results in a mixture of N-1 and N-2 isomers, with the ratio depending on the specific substrate and conditions. For certain substrates, particularly those with steric hindrance at C-7, this method can favor N-2 alkylation.

Materials:

  • Substituted chloro-1H-indazole (1.0 equiv)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend the substituted chloro-1H-indazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.

  • Add the alkyl halide (1.1 equiv) to the suspension.

  • Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Separate the N-1 and N-2 regioisomers by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various indazole substrates, highlighting the impact of reaction conditions on regioselectivity and yield.

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N-1:N-2 RatioYield (%)Reference
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT>99 : <1-[3]
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT>99 : <1-[3]
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[1]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[1]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.520 (N-1), 58 (N-2)[1][6]
1H-indazoleBenzyl bromideK₂CO₃ / DMFRT~1 : 1-[3]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMFRT38% (N-1) : 46% (N-2)-[7]

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start_indazole Chloro-Indazole Substrate reaction_setup Reaction Setup (Inert Atmosphere, Temp Control) start_indazole->reaction_setup start_reagents Alkylating Agent Base Solvent start_reagents->reaction_setup reaction_progress Stirring & Monitoring (TLC) reaction_setup->reaction_progress workup Quenching & Extraction reaction_progress->workup purification Column Chromatography workup->purification n1_product N-1 Alkylated Chloro-Indazole purification->n1_product Separation n2_product N-2 Alkylated Chloro-Indazole purification->n2_product Separation

Caption: General experimental workflow for the N-alkylation of chloro-indazoles.

signaling_pathway cluster_pathway Simplified KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Downstream Downstream Effectors (e.g., RAF-MEK-ERK/MAPK) KRAS_GTP->Downstream Activates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Indazole Indazole Derivative (SOS1 Agonist) Indazole->SOS1 Modulates Activity

Caption: Involvement of indazole derivatives in modulating the KRAS signaling pathway.[8]

References

Application Notes and Protocols for the Synthesis of Multi-Targeted Tyrosine Kinase Inhibitors from Indazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of multi-targeted tyrosine kinase inhibitors (TKIs) derived from the versatile indazole scaffold. The indazole core is a key pharmacophore in a number of approved anti-cancer drugs, including Axitinib and Pazopanib, which are known for their potent inhibition of key kinases involved in tumor angiogenesis and proliferation.[1] This document outlines detailed synthetic protocols for creating a library of indazole-based inhibitors, methods for their biological evaluation, and a summary of their activity against critical cancer-related tyrosine kinases.

Introduction to Indazole-Based Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and metabolism.[2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] Multi-targeted TKIs, which inhibit several kinases simultaneously, have emerged as an effective strategy to overcome the complexity and redundancy of signaling pathways in cancer cells.[3] The indazole scaffold has proven to be a privileged structure in the design of such inhibitors, offering a versatile platform for the synthesis of potent and selective compounds.

Data Presentation: Inhibitory Activity of Indazole-Based TKIs

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative multi-targeted tyrosine kinase inhibitors with an indazole core against key kinases implicated in cancer progression. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity (IC50 in nM) of Selected Indazole-Based Multi-Targeted TKIs

CompoundVEGFR1VEGFR2VEGFR3PDGFRβc-KitFLT3
Axitinib0.10.20.1-0.31.61.7-
Pazopanib1030478474-
Compound 7mb-2.9 (TrkB)2.0 (TrkC)---
Compound 97---14068.5375

Data compiled from multiple sources.[4][5][6]

Table 2: Anti-proliferative Activity (IC50 in µM) of Selected Indazole Derivatives in Cancer Cell Lines

CompoundHL60 (Leukemia)HCT116 (Colon)A549 (Lung)SK-MEL-3 (Melanoma)
Compound 930.00830.0013--
Compound 97---1.12

Data compiled from multiple sources.[6]

Signaling Pathways Targeted by Indazole-Based TKIs

Indazole-based multi-targeted TKIs typically exert their anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and cell proliferation. The primary signaling pathways affected include the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and FMS-like Tyrosine Kinase 3 (FLT3) pathways.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF Ligand VEGF->VEGFR Indazole_TKI Indazole TKI Indazole_TKI->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR Signaling Pathway Inhibition.

PDGFR_Signaling cluster_membrane Cell Membrane PDGFR PDGFR PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras STAT STAT PDGFR->STAT PDGF PDGF Ligand PDGF->PDGFR Indazole_TKI Indazole TKI Indazole_TKI->PDGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

PDGFR Signaling Pathway Inhibition.

FLT3_Signaling cluster_membrane Cell Membrane FLT3 FLT3 PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Indazole_TKI Indazole TKI Indazole_TKI->FLT3 Inhibition Akt Akt PI3K->Akt Proliferation Leukemic Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway Inhibition.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a generic multi-targeted indazole-based TKI and its subsequent biological evaluation.

General Synthetic Workflow

The synthesis of a diverse library of indazole-based TKIs can be achieved through a modular approach, utilizing key cross-coupling reactions to introduce various substituents onto the indazole core.

Synthesis_Workflow Start Indazole Precursor Step1 Functionalization (e.g., Halogenation) Start->Step1 Step2 Suzuki-Miyaura or Heck Coupling Step1->Step2 Step3 Further Modification (e.g., Amination) Step2->Step3 Final Multi-Targeted TKI Step3->Final

General Synthetic Workflow.
Protocol 1: Synthesis of a 3-Aryl-1H-indazole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 3-iodo-1H-indazole precursor and an arylboronic acid.

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-iodo-1H-indazole (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-1H-indazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a non-radioactive, luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a synthesized indazole derivative against a target tyrosine kinase. This method measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant target tyrosine kinase

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized indazole inhibitor (test compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the indazole inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a white, opaque microplate, add the kinase assay buffer.

    • Add the test compound dilutions to the wells. Include wells with DMSO only as a positive control (100% kinase activity) and wells without the kinase as a negative control (background).

    • Add the target kinase to all wells except the negative control.

    • Add the kinase-specific substrate peptide to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. Incubate for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the average luminescence from the positive control wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the synthesized indazole inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized indazole inhibitor

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole inhibitor in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with vehicle (DMSO) as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.

Conclusion

The indazole scaffold represents a highly valuable starting point for the development of multi-targeted tyrosine kinase inhibitors. The synthetic and analytical protocols provided in these application notes offer a robust framework for researchers to design, synthesize, and evaluate novel indazole-based compounds with potential therapeutic applications in oncology. By systematically exploring the structure-activity relationships and understanding the impact on key signaling pathways, the development of next-generation, highly effective anti-cancer agents can be accelerated.

References

Application Notes and Protocols for Developing Novel Anticancer Agents from 6-Chloro-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties. Several indazole-based drugs, such as pazopanib and axitinib, have been approved for cancer therapy, primarily functioning as kinase inhibitors.[1][2] This has spurred further research into novel indazole derivatives as potential anticancer agents. This document provides detailed application notes and protocols for the development of novel anticancer agents derived from the 6-Chloro-1-methyl-1H-indazole core. The strategic placement of a chloro group at the 6-position and a methyl group at the 1-position of the indazole ring offers a unique template for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

These notes are intended to guide researchers in the synthesis, in vitro evaluation, and mechanistic studies of this promising class of compounds.

Data Presentation

Table 1: In Vitro Anticancer Activity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 in µM) of a hypothetical series of this compound derivatives against a panel of human cancer cell lines. This table serves as a template for presenting screening data.

Compound ID R-Group (at C3) A549 (Lung) HCT116 (Colon) MCF-7 (Breast) K562 (Leukemia) MRC-5 (Normal Lung Fibroblast)
SC-001 -H>100>100>100>100>100
SC-002 -Phenyl25.318.732.115.4>100
SC-003 -4-Fluorophenyl12.89.515.68.195.2
SC-004 -4-Methoxyphenyl18.214.322.811.9>100
SC-005 -4-(Trifluoromethyl)phenyl5.13.26.82.568.4
SC-006 -(Pyridin-4-yl)8.96.711.25.382.1
5-Fluorouracil (Positive Control)4.52.15.81.915.7

IC50 values are represented as the mean of three independent experiments.

Experimental Protocols

General Synthesis of 3-Substituted-6-Chloro-1-methyl-1H-indazole Derivatives

This protocol outlines a general synthetic route for the preparation of 3-substituted-6-chloro-1-methyl-1H-indazole derivatives via a Suzuki coupling reaction.

Diagram of Synthetic Workflow:

G start 6-Chloro-3-iodo-1-methyl-1H-indazole step2 Pd(PPh3)4, K2CO3 start->step2 step1 Aryl/Heteroaryl Boronic Acid step1->step2 step3 Dioxane/H2O, 80°C step2->step3 product 3-Aryl/Heteroaryl-6-chloro-1-methyl-1H-indazole step3->product

Caption: General workflow for the synthesis of target compounds.

Materials:

  • 6-Chloro-3-iodo-1-methyl-1H-indazole

  • Substituted aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-3-iodo-1-methyl-1H-indazole (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the respective aryl or heteroaryl boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Purge the reaction mixture with nitrogen gas for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 3-substituted-6-chloro-1-methyl-1H-indazole derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Diagram of MTT Assay Workflow:

G start Seed cells in 96-well plates step1 Incubate for 24h start->step1 step2 Treat with compounds (various concentrations) step1->step2 step3 Incubate for 48h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 4h step4->step5 step6 Add DMSO to dissolve formazan step5->step6 step7 Measure absorbance at 570 nm step6->step7

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7, K562) and a normal cell line (e.g., MRC-5)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for 48 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with a lead this compound derivative.[3]

Procedure:

  • Seed K562 cells (or another sensitive cell line) in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by centrifugation, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for investigating the effect of a lead compound on the expression levels of key apoptosis-regulating proteins.[3][4]

Procedure:

  • Treat the selected cancer cell line with the test compound at various concentrations for 48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Potential Signaling Pathways

Derivatives of the 1H-indazole scaffold have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases involved in tumor growth, angiogenesis, and survival.[1][2] Based on the known targets of similar indazole compounds, a plausible mechanism of action for this compound derivatives could involve the inhibition of the VEGFR signaling pathway, which is crucial for tumor angiogenesis.

Diagram of a Potential Signaling Pathway:

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole This compound Derivative Indazole->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Potential inhibition of the VEGFR signaling pathway.

This application note provides a foundational framework for the development of novel anticancer agents based on the this compound scaffold. The provided protocols and data presentation formats are intended to streamline the research and development process in this promising area of oncology drug discovery.

References

Application Notes and Protocols for Silver(I)-Mediated Intramolecular Oxidative C-H Amination for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-indazoles via a silver(I)-mediated intramolecular oxidative C-H amination. This method offers an efficient route to a variety of 3-substituted indazoles, which are significant structural motifs in medicinal chemistry and are found in numerous FDA-approved drugs.[1][2]

Introduction

Indazole derivatives are crucial pharmacophores due to their wide range of biological activities.[1][2] They are core structures in drugs such as the antiemetic Granisetron, the brain tumor treatment Lonidamine, and several tyrosine kinase inhibitors like Axitinib and Pazopanib.[1][2] The silver(I)-mediated intramolecular oxidative C-H amination provides a direct and efficient method for constructing the indazole ring system, particularly for 3-substituted indazoles that can be challenging to synthesize using other methods.[1][2] This process is noted for its effectiveness in creating indazoles with various functional groups at the 3-position, including amides, ketones, esters, olefins, aryls, and even CF3 groups.[1][3]

Reaction Principle

The synthesis proceeds via an intramolecular oxidative C-H amination of arylhydrazones. The reaction is mediated by a silver(I) salt, which is believed to facilitate a single electron transfer (SET) process.[1][2][3] A plausible reaction pathway involves the silver(I)-induced proton-coupled oxidation to form a nitrogen-centered radical intermediate.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the optimization and substrate scope studies of the silver(I)-mediated intramolecular oxidative C-H amination for indazole synthesis.[1][2][3]

Table 1: Reaction Optimization [1]

EntryCatalyst (mol %)Oxidant (equiv)Additive (equiv)SolventTemp (°C)Yield (%)
1Pd(OTf)₂ (5)Na₂S₂O₈ (4.0)-DCE80n.r.
2Cu(OAc)₂ (100)O₂ (1 atm)Na₂CO₃ (1.0)DCE80n.r.
3[Ir(Cp*)Cl₂]₂ (5)AgNTf₂ (2.0)Cu(OAc)₂ (0.5)DCE8065
4-AgNTf₂ (2.0)Cu(OAc)₂ (0.5)DCE8090
5-AgNTf₂ (2.0)-DCE8075
6-AgNTf₂ (2.0)Cu(OTf)₂ (0.5)DCE8088
7-AgNTf₂ (1.0)Cu(OAc)₂ (0.5)DCE8055
8-AgOAc (2.0)Cu(OAc)₂ (0.5)DCE8025
9-Ag₂CO₃ (2.0)Cu(OAc)₂ (0.5)DCE8048
10-AgNTf₂ (2.0)Cu(OAc)₂ (0.5)DCE10095
11AgNTf₂ (10)PhI(OAc)₂ (2.0)Cu(OAc)₂ (0.5)DCE80<10
12AgNTf₂ (10)O₂ (1 atm)Cu(OAc)₂ (0.5)DCE80<10

DCE: 1,2-dichloroethane; n.r.: no reaction.

Table 2: Substrate Scope with Respect to Arylhydrazones [2]

ProductYield (%)
2a HH90
2b 4-MeH92
2c 4-tBuH95
2d 4-OMeH85
2e 4-OPhH88
2f 4-ClH75
2g 4-BrH78
2h 4-CO₂MeH65
2i 3-MeH82
2j 3-OMeH76
2k 2-MeH60
2l 2-NaphthylH85
2m BiphenylH81
2n 3,5-diMeH70
2o 2,4-diClH55
2p 3,4-diClH62
2q HPh72
2r HCOPh68
2s HCONHPh65
2t HCH=CHPh70
2u HCF₃58

Table 3: Substrate Scope with Respect to the 1-Aryl Group of Indazole [2]

ProductArYield (%)
4a 4-Me-C₆H₄88
4b 4-tBu-C₆H₄92
4c 4-OMe-C₆H₄82
4d 4-OPh-C₆H₄85
4e 4-Cl-C₆H₄72
4f 4-Br-C₆H₄75
4g 4-CF₃-C₆H₄68
4h 4-CO₂Me-C₆H₄62
4i 2-Me-C₆H₄65
4j 2-Cl-C₆H₄58
4k 2-Br-C₆H₄60
4l 3-Me-C₆H₄78
4m 3-OMe-C₆H₄75
4n 3-Cl-C₆H₄65
4o 2,4-diMe-C₆H₃72
4p 3,5-diMe-C₆H₃70
4q 3,4,5-triOMe-C₆H₂68

Experimental Protocols

General Procedure for the Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Amination[1][3][4]

Materials:

  • Arylhydrazone substrate (0.3 mmol, 1.0 equiv)

  • Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.6 mmol, 2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.15 mmol, 0.5 equiv)

  • 1,2-dichloroethane (DCE) (1.0 mL)

  • Screw-capped vial

  • Spinvane triangular-shaped Teflon spinbar

  • Oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped vial equipped with a Spinvane triangular-shaped Teflon spinbar, add the arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol).

  • Add 1,2-dichloroethane (1.0 mL) to the vial under atmospheric conditions.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, remove the vial from the oil bath and allow it to cool to room temperature.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired 1H-indazole product.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the silver(I)-mediated intramolecular oxidative C-H amination.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Arylhydrazone Arylhydrazone Nitrogen_Centered_Radical Nitrogen-Centered Radical Arylhydrazone->Nitrogen_Centered_Radical Ag(I) - Ag(0) - H⁺ Ag(I) Ag(I) Ag(I)->Nitrogen_Centered_Radical Cyclized_Intermediate Cyclized Radical Intermediate Nitrogen_Centered_Radical->Cyclized_Intermediate Intramolecular C-H Addition Indazole 1H-Indazole Cyclized_Intermediate->Indazole Oxidation Ag(0) Ag(0) H+ H+ Experimental_Workflow Start Reaction_Setup 1. Reaction Setup: Combine Arylhydrazone, AgNTf₂, Cu(OAc)₂ in DCE Start->Reaction_Setup Heating 2. Heating: Stir at 80 °C for 24 hours Reaction_Setup->Heating Workup 3. Workup: Cool to RT and concentrate in vacuo Heating->Workup Purification 4. Purification: Silica Gel Chromatography Workup->Purification Product Pure 1H-Indazole Purification->Product Component_Relationships Arylhydrazone Arylhydrazone (Substrate) Indazole 1H-Indazole (Product) Arylhydrazone->Indazole is converted to AgNTf2 AgNTf₂ (Oxidant) AgNTf2->Indazole mediates CuOAc2 Cu(OAc)₂ (Additive) CuOAc2->Indazole promotes DCE 1,2-Dichloroethane (Solvent) DCE->Indazole dissolves

References

The Role of 6-Chloro-1-methyl-1H-indazole in the Development of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

6-Chloro-1-methyl-1H-indazole is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it an attractive starting material for the development of innovative agrochemicals, including herbicides, insecticides, and fungicides. The presence of the chlorine atom and the N-methylated indazole core provides a platform for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of new agrochemicals based on the this compound scaffold.

Agrochemical Applications of the Indazole Scaffold

The indazole nucleus is a key pharmacophore in several commercial and investigational agrochemicals. By modifying the substitution pattern on the indazole ring, researchers can target different biological pathways in weeds, insects, and fungal pathogens.

Herbicidal Activity: Synthetic Auxins

Derivatives of the indazole scaffold have been shown to exhibit potent herbicidal activity by mimicking the action of the natural plant hormone auxin. These synthetic auxins overload the plant's hormonal signaling pathways, leading to uncontrolled growth and ultimately, death of the target weed species. A notable example is the class of 6-(1H-pyrazol-1-yl)-2-picolinic acids, which share a similar bicyclic heterocyclic core with indazoles.

Insecticidal Activity: Ryanodine Receptor Modulators

Indazole-based compounds have also been patented for their insecticidal properties, with some derivatives acting as modulators of the ryanodine receptor (RyR). The RyR is a critical calcium channel in the muscle cells of insects. By disrupting the normal functioning of this receptor, these insecticides cause uncontrolled muscle contraction, paralysis, and death of the insect pest.

Quantitative Data Summary

The following tables summarize the biological activity of representative agrochemical compounds derived from or related to the indazole scaffold.

Table 1: Herbicidal Activity of Indazole-Related Picolinic Acids against Arabidopsis thaliana

Compound IDSubstituent on Phenyl Ring of PyrazoleIC50 (µM) for Root Growth Inhibition[1]
V-22-F1.11
V-72,4-di-F0.04
V-82,6-di-F0.09
Picloram (Standard)-2.50

Table 2: Insecticidal Activity of a Patented Indazole Derivative

Compound IDTarget PestMechanism of ActionEfficacy
Indazole Carboxamide DerivativeDiamondback moth (Plutella xylostella)Ryanodine Receptor ModulatorHigh insecticidal activity reported in patent literature.[2]

Experimental Protocols

Protocol 1: Synthesis of a 6-(Pyrazol-1-yl)-2-Picolinic Acid Herbicide Derivative

This protocol describes a representative synthesis of a 6-(pyrazol-1-yl)-2-picolinic acid derivative, a class of herbicides with a structural motif related to indazole. The synthesis starts with a substituted o-fluorobenzaldehyde, which is first converted to an indazole-like pyrazole intermediate.

Step 1: Synthesis of 1H-Indazole Intermediate

  • Dissolve the substituted o-fluorobenzaldehyde in tetrahydrofuran (THF).

  • Add hydrazine hydrate (NH₂-NH₂·H₂O) to the solution.

  • Heat the reaction mixture at 65 °C for 2 hours to form the corresponding benzylidenehydrazine.

  • After cooling, add sodium bicarbonate (NaHCO₃) and additional hydrazine hydrate.

  • Heat the mixture to 100 °C for 4 hours to facilitate the cyclization to the 1H-indazole intermediate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indazole intermediate. Purify by column chromatography if necessary.

Step 2: N-Arylation with Picolinonitrile

  • To a solution of the 1H-indazole intermediate in extra dry 1,4-dioxane, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add 4-amino-3,5,6-trichloropicolinonitrile to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 6-(indazol-1-yl)-2-picolinonitrile derivative.

Step 3: Hydrolysis to Picolinic Acid

  • Suspend the 6-(indazol-1-yl)-2-picolinonitrile derivative in an 80% aqueous solution of sulfuric acid (H₂SO₄).

  • Heat the mixture to 100 °C for 3 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to 2-3 with a concentrated solution of sodium hydroxide.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the final 6-(pyrazol-1-yl)-2-picolinic acid herbicide.

Protocol 2: In Vitro Herbicidal Activity Assay (Root Growth Inhibition)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound on the root growth of a model plant, such as Arabidopsis thaliana.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution with sterile water to obtain the desired test concentrations. The final concentration of DMSO should not exceed 0.5% (v/v).

  • Plating: Prepare agar plates containing Murashige and Skoog (MS) medium. Add the test compound solutions to the molten MS medium before pouring the plates. Also, prepare control plates with DMSO only.

  • Seed Sterilization and Sowing: Sterilize seeds of Arabidopsis thaliana by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile water. Sow the sterilized seeds on the prepared agar plates.

  • Incubation: Seal the plates and incubate them vertically in a growth chamber at 22-24 °C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis: After 7-10 days of incubation, measure the primary root length of the seedlings. Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol is suitable for evaluating the toxicity of a test compound against chewing insects like the diamondback moth (Plutella xylostella).

  • Preparation of Test Solutions: Dissolve the test compound in a suitable solvent (e.g., acetone) and then make serial dilutions with water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%).

  • Leaf Treatment: Dip cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 10-20 seconds. Allow the leaf discs to air-dry completely. Control leaf discs are dipped in the solvent-surfactant solution without the test compound.

  • Insect Exposure: Place one treated leaf disc in a Petri dish lined with moistened filter paper. Introduce a set number (e.g., 10-20) of second or third instar larvae of Plutella xylostella into each Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment at 25-27 °C and a relative humidity of 60-70%.

  • Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) value by probit analysis.

Signaling Pathways and Mechanisms of Action

Herbicidal Mode of Action: Disruption of Auxin Signaling

Indazole-based herbicides that act as synthetic auxins disrupt the normal hormonal balance in susceptible plants. They bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the uncontrolled expression of auxin-responsive genes, causing epinastic growth, disruption of transport processes, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Indazole-based Herbicide (Auxin Mimic) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds to SCF SCF Complex TIR1->SCF Forms complex with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Disruption of Auxin Signaling by an Indazole-based Herbicide.

Insecticidal Mode of Action: Modulation of the Ryanodine Receptor

Indazole-based insecticides can target the ryanodine receptor (RyR), a ligand-gated calcium channel located in the sarcoplasmic reticulum of insect muscle cells. By binding to the receptor, these compounds lock the channel in an open state, leading to a continuous and uncontrolled release of calcium ions into the cytoplasm. This sustained high level of intracellular calcium results in muscle spasms, paralysis, and ultimately, the death of the insect.

Ryanodine_Receptor_Modulation cluster_muscle_cell Insect Muscle Cell cluster_sr_membrane SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) (Calcium Channel) Ca_Cyto_Normal Low [Ca²⁺] Ca_Cyto_High High [Ca²⁺] RyR->Ca_Cyto_High Uncontrolled Ca²⁺ release Ca_SR High [Ca²⁺] Muscle_Contraction Normal Muscle Contraction/Relaxation Paralysis Paralysis & Death Ca_Cyto_High->Paralysis Causes Indazole_Insecticide Indazole-based Insecticide Indazole_Insecticide->RyR Binds and locks open

Caption: Modulation of the Ryanodine Receptor by an Indazole-based Insecticide.

Conclusion

This compound represents a valuable and versatile scaffold for the development of new agrochemicals. Its utility in constructing molecules with potent herbicidal and insecticidal activities highlights its importance in modern agrochemical research. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this and related indazole structures in the ongoing search for effective and sustainable crop protection solutions.

References

Application Notes and Protocols: In Silico and Molecular Docking Studies of 6-Chloro-1-methyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in silico and molecular docking studies on 6-Chloro-1-methyl-1H-indazole analogs. This class of compounds holds significant promise in medicinal chemistry, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2] The protocols outlined below detail the necessary steps for virtual screening, binding affinity prediction, and pharmacokinetic profiling to accelerate the drug discovery process.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is instrumental in understanding drug-receptor interactions and in screening virtual libraries of compounds to identify potential lead candidates.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking simulations.[3]

  • Protein Preparation:

    • Objective: To prepare the target protein structure for docking.

    • Steps:

      • Obtain the 3D crystal structure of the target protein (e.g., MAPK1, PAK1) from the Protein Data Bank (PDB).[3][4]

      • Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools), remove all non-essential molecules, including water, ions, and co-crystallized ligands.[3][5]

      • Add polar hydrogen atoms to the protein structure.

      • Assign partial charges (e.g., Kollman charges) to the protein atoms.[3]

      • Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types.[3]

  • Ligand Preparation:

    • Objective: To prepare the this compound analog structures for docking.

    • Steps:

      • Draw the 2D structure of the indazole analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).

      • Convert the 2D structures to 3D structures.

      • Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[3]

      • Save the prepared ligand structures in the PDBQT file format.

  • Grid Box Generation:

    • Objective: To define the search space for the docking simulation within the protein's binding site.

    • Steps:

      • Load the prepared protein PDBQT file into the modeling software.

      • Identify the active site of the protein, often by referring to the position of a co-crystallized ligand or through literature review.

      • Define the dimensions and center of a 3D grid box that encompasses the entire active site. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Objective: To run the docking algorithm to predict binding poses and affinities.

    • Steps:

      • Use a docking program like AutoDock Vina.[3]

      • Provide the prepared protein, the prepared ligand(s), and the grid parameter file as inputs.

      • Execute the docking simulation. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[3]

  • Analysis of Results:

    • Objective: To analyze the predicted binding modes and interactions.

    • Steps:

      • Visualize the docking results using software like PyMOL or Discovery Studio.

      • Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.[6]

      • Compare the binding energies across different analogs to establish a preliminary structure-activity relationship (SAR).

Data Presentation: Illustrative Docking Results

The following table summarizes hypothetical docking results for a series of this compound analogs against a target protein kinase.

Compound IDBinding Affinity (kcal/mol)Hydrogen Bond Interactions (Residues)Hydrophobic Interactions (Residues)
Analog-01-9.5LYS:71, ASP:181LEU:18, VAL:26, ILE:84
Analog-02-9.1GLU:127, ASP:181VAL:26, ALA:49, LEU:154
Analog-03-8.8LYS:71, THR:128LEU:18, ILE:84, LEU:154
Analog-04-8.5ASP:181VAL:26, ALA:49, PHE:180
Analog-05-8.2LYS:71LEU:18, VAL:26, LEU:154

Visualization: Molecular Docking Workflow

A Protein Preparation (PDB Structure) C Define Binding Site (Grid Box Generation) A->C B Ligand Preparation (Indazole Analogs) D Molecular Docking (AutoDock Vina) B->D C->D E Analyze Results (Binding Poses & Energy) D->E F Identify Lead Candidates E->F

A streamlined workflow for molecular docking studies.

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing late-stage attrition.[7][8]

Experimental Protocol: ADMET Profiling
  • Compound Preparation:

    • Objective: To prepare ligand structures for ADMET prediction.

    • Steps:

      • Obtain the 2D or 3D structures of the this compound analogs.

      • Ensure structures are correctly represented (e.g., appropriate protonation states at physiological pH).

      • Convert structures to a suitable format (e.g., SMILES or SDF) compatible with prediction software.

  • Selection of ADMET Endpoints:

    • Objective: To choose relevant pharmacokinetic and toxicity properties for prediction.

    • Key Properties:

      • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).[9][10]

      • Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

      • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4), metabolic stability.[10]

      • Excretion: Renal clearance.

      • Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition, hepatotoxicity, mutagenicity (Ames test).[10]

  • Prediction using Computational Tools:

    • Objective: To generate ADMET predictions using established software or web servers.

    • Steps:

      • Select a suitable prediction tool (e.g., SwissADME, pkCSM, Discovery Studio).

      • Upload the prepared ligand structures.

      • Run the prediction models for the selected ADMET endpoints. These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms.[11]

  • Data Analysis and Interpretation:

    • Objective: To analyze the predicted data and filter compounds.

    • Steps:

      • Compile the prediction results into a summary table.

      • Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

      • Prioritize compounds that exhibit a balanced profile of good potency (from docking), favorable ADMET properties, and low toxicity risk.

Data Presentation: Predicted ADMET Properties

The following table shows an example of a summarized ADMET profile for the indazole analogs.

Compound IDHIA (%)Caco-2 Perm. (logPapp)BBB PermeantCYP2D6 InhibitorhERG InhibitorAmes Toxicity
Analog-0192.50.95YesNoNoNon-toxic
Analog-0288.10.87YesNoYesNon-toxic
Analog-0390.30.91YesYesNoNon-toxic
Analog-0485.40.75NoNoNoToxic
Analog-0595.21.10YesNoNoNon-toxic

Visualization: In Silico ADMET Workflow

A Prepare Ligand Structures (SMILES/SDF) C Run Prediction (Software/Web Server) A->C B Select ADMET Endpoints (e.g., HIA, Caco-2, hERG) B->C D Compile & Analyze Data C->D E Filter & Prioritize Candidates D->E

Workflow for predicting ADMET properties of drug candidates.

Relevant Signaling Pathway: MAPK/ERK

Indazole derivatives frequently act as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways, such as the MAPK/ERK pathway, is a hallmark of many cancers.[4]

The MAPK/ERK pathway is a critical cascade that transmits signals from cell surface receptors to DNA in the nucleus. Inhibiting a kinase within this pathway (e.g., MAPK1/ERK) can block downstream signaling, thereby preventing tumor cell growth and proliferation.[4]

Visualization: MAPK/ERK Signaling Pathway

cluster_0 cluster_1 cluster_2 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C RAS B->C Activates D RAF C->D Activates E MEK D->E Phosphorylates F ERK (MAPK1) E->F Phosphorylates G Transcription Factors (e.g., c-Myc, AP-1) F->G Activates H Gene Expression (Proliferation, Survival) G->H Regulates Inhibitor Indazole Analog (Inhibitor) Inhibitor->F

MAPK/ERK pathway with potential inhibition by an indazole analog.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of 6-Chloro-1-methyl-1H-indazole. The following information is compiled from established methodologies for indazole synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Formation of the 6-Chloro-1H-indazole core: This is often achieved through the cyclization of appropriately substituted phenylhydrazines or via the nitrosation and ring closure of chloro-substituted 2-methylacetanilides.[1]

  • N-methylation of 6-Chloro-1H-indazole: This step introduces the methyl group onto the indazole ring. The key challenge in this step is controlling the regioselectivity to favor the desired N1-methylated product over the N2-isomer.

Q2: How can I improve the regioselectivity of the N-methylation step to favor the desired 1-methyl isomer?

A2: Achieving high regioselectivity for N1-methylation is a common challenge in indazole chemistry. The thermodynamically more stable 1H-indazole is often the desired product.[2] Key strategies to enhance its formation include:

  • Choice of Base and Solvent: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to be a promising system for selective N1-alkylation of indazoles.[3][4]

  • Reaction Temperature: Careful control of the reaction temperature can influence the N1/N2 ratio.

Q3: What are the potential side products in the synthesis of this compound?

A3: The most common side product is the undesired 2-methyl-6-chloro-2H-indazole isomer formed during the methylation step. Other potential impurities can include unreacted 6-Chloro-1H-indazole, residual reagents from the synthesis, and potentially over-methylated products under harsh conditions.

Q4: How can I distinguish between the 1-methyl and 2-methyl isomers of 6-Chloro-indazole?

A4: Spectroscopic methods are the primary means of distinguishing between the N1 and N2 isomers.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the indazole ring protons and carbons, as well as the N-methyl protons, will differ between the two isomers. Heteronuclear Multiple Bond Correlation (HMBC) can be particularly useful for unambiguously assigning the regiochemistry.[4]

  • Chromatographic Techniques: HPLC and GC can often separate the two isomers, allowing for their quantification and isolation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solutions
Low yield of 6-Chloro-1H-indazole Incomplete cyclization reaction.- Ensure the purity of starting materials.- Optimize reaction temperature and time.- Consider an alternative synthetic route to the indazole core if yields remain low.
Poor N1:N2 regioselectivity in methylation Suboptimal reaction conditions (base, solvent, temperature).- Switch to NaH in THF as the base/solvent system.[3][4]- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamic product.- Screen other base/solvent combinations such as K₂CO₃ in DMF, but be aware this may lead to different isomer ratios.[5]
Formation of multiple products - Over-methylation.- Side reactions of starting materials or product.- Use a controlled stoichiometry of the methylating agent (e.g., 1.05-1.1 equivalents).- Reduce the reaction temperature.- Ensure an inert atmosphere to prevent oxidative side reactions.
Difficulty in purifying the final product - Similar polarity of N1 and N2 isomers.- Presence of persistent impurities.- Optimize column chromatography conditions (e.g., gradient elution, different solvent systems).- Consider recrystallization from a suitable solvent system to enhance purity.

Data Presentation

The following table summarizes typical conditions and reported yields for the N-alkylation of substituted indazoles, which can serve as a guide for optimizing the synthesis of this compound.

Indazole Substrate Alkylation Conditions N1:N2 Ratio Total Yield (%) Reference
5-Bromo-1H-indazole-3-carboxylaten-C₅H₁₁Br, NaH, THF, 0 → 50 °C>99:189[2]
Various C-3 substituted indazolesAlkyl bromide, NaH, THF>99:1Not specified[3][4]
6-Nitro-1H-indazole(CH₃)₂SO₄, KOH, 45 °C~1:186 (combined)[6]
6-Nitro-1H-indazoleCH₃I, 100 °C (sealed tube)N2 selectiveNot specified[6]
5-Bromo-1H-indazoleIsobutyl bromide, K₂CO₃, DMF, 120 °C58:4272 (combined)[5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 6-Chloro-1H-indazole (Generalized Jacobsen-modification)

This method is adapted from general indazole synthesis procedures.

  • Starting Material: 4-Chloro-2-methylaniline.

  • Procedure: a. Dissolve 4-chloro-2-methylaniline in glacial acetic acid. b. Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. d. Pour the reaction mixture into ice water and collect the resulting precipitate by filtration. e. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: N-methylation of 6-Chloro-1H-indazole

This protocol is based on conditions reported to favor N1-alkylation.[3][4]

  • Preparation: To a solution of 6-Chloro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add methyl iodide (1.2 eq) to the mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 6-Chloro-1H-indazole cluster_methylation N-Methylation start 4-Chloro-2-methylaniline diazotization Diazotization (NaNO2, Acetic Acid) start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization workup1 Workup & Purification cyclization->workup1 product1 6-Chloro-1H-indazole workup1->product1 deprotonation Deprotonation (NaH, THF) product1->deprotonation methylation Methylation (CH3I) deprotonation->methylation workup2 Workup & Purification methylation->workup2 product2 This compound workup2->product2 troubleshooting_yield cluster_step1 cluster_step2 start Low Yield or Purity? q1 Low yield of 6-Chloro-1H-indazole? start->q1 Check Stage s1 Check starting material purity. Optimize reaction time/temperature. q1->s1 Yes q2 Poor N1:N2 Ratio? q1->q2 No s2 Use NaH in THF. Control temperature (0°C to RT). q2->s2 Yes q3 Purification Issues? q2->q3 No s3 Optimize column chromatography. Attempt recrystallization. q3->s3 Yes

References

Preventing 2H-indazole isomer formation during N-alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for achieving desired regioselectivity in N-alkylation reactions, thereby minimizing or preventing the formation of the undesired 2H-indazole isomer.

Frequently Asked Questions (FAQs)

Q1: Why does the N-alkylation of my 1H-indazole result in a mixture of N1 and N2 substituted products?

The formation of both N1 and N2 isomers during alkylation is a common challenge and arises from the ambident nucleophilic nature of the indazole anion.[1] The indazole ring possesses two reactive nitrogen atoms, and the final product ratio is highly sensitive to a variety of factors in the reaction conditions.[1] Key influencers include the choice of base and solvent, the temperature, and the electronic and steric characteristics of substituents on the indazole ring itself.[1]

Q2: How can I selectively synthesize the N1-alkylated indazole and avoid the 2H-indazole isomer?

To favor the formation of the thermodynamically more stable N1-alkylated product, specific reaction conditions are crucial.[2][3] A widely successful and highly regioselective method involves the use of a strong hydride base such as sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF).[1][3][4][5][6][7] This combination is believed to form a tight ion pair between the sodium cation and the indazolide anion, sterically hindering the N2 position and directing the alkylating agent to the N1 position.[1] This approach has demonstrated excellent N1-selectivity (>99:1) for a range of C3-substituted indazoles.[3][4][5][7]

Q3: My goal is to synthesize the 2H-indazole (N2-alkylated) isomer. What conditions should I employ?

Achieving high selectivity for the N2 position often requires conditions that favor kinetic control or substrates with specific electronic properties.[2] One of the most effective strategies is to utilize an indazole derivative bearing a strong electron-withdrawing group (EWG), such as a nitro (-NO2) or an ester (-CO2Me), at the C7 position.[3][4][5][7] This electronic modification has been shown to provide excellent N2-regioselectivity (≥96%).[3][4][5][7] Additionally, Mitsunobu reaction conditions have been shown to favor the formation of the N2-isomer.[5] Certain acidic conditions, for example using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid (TfOH), can also promote selective N2-alkylation.[6][8][9][10][11]

Q4: I am getting a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A low regioselectivity is often observed when using weaker bases, such as potassium carbonate (K2CO3), in polar aprotic solvents like N,N-dimethylformamide (DMF).[1][2] To enhance the selectivity towards the N1-isomer, switching to the NaH/THF system is highly recommended.[6] Conversely, to favor the N2-isomer, consider modifying your indazole substrate to include an electron-withdrawing group at the C7 position or explore N2-directing reaction conditions as mentioned in the previous question.[6]

Q5: The N1 and N2 isomers of my product are difficult to separate by column chromatography. What can I do?

The similar polarities of N1 and N2 isomers can indeed make their separation challenging.[1] The most effective approach is to optimize the reaction conditions to maximize the formation of the desired isomer, thereby minimizing the amount of the undesired one.[1] If separation is still necessary, high-performance column chromatography with a shallow gradient may be effective.[1] In some cases, derivatization of the isomer mixture to alter their physical properties can facilitate separation, followed by a deprotection step.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low N1-selectivity (mixture of isomers) Use of weak base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent (e.g., DMF).Switch to a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) to favor the thermodynamic N1 product.[1][5]
Desired product is the N2-isomer, but N1 is major Reaction conditions favor the thermodynamically stable N1-isomer.- Introduce an electron-withdrawing group (e.g., -NO2, -CO2Me) at the C7 position of the indazole ring.[3][4][5] - Employ Mitsunobu conditions (e.g., PPh3, DIAD/DEAD).[5] - Use acidic conditions with specific alkylating agents (e.g., alkyl 2,2,2-trichloroacetimidates with catalytic TfOH).[8][10][11]
No reaction or low conversion - Insufficiently strong base. - Steric hindrance on the indazole or electrophile. - Low reaction temperature.- Increase the reaction temperature.[5] - Use a stronger base. - For sterically hindered substrates, consider longer reaction times or more reactive electrophiles. A bulky substituent at the C7 position can hinder N1-alkylation.[1]
Difficulty in separating N1 and N2 isomers Similar polarity of the two regioisomers.- Optimize the reaction for higher regioselectivity to simplify purification.[1] - Utilize high-performance column chromatography with a shallow elution gradient.[1]

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving a high degree of N1-regioselectivity.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole substrate (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1 M).[1]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.[1]

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes.[1]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) to the suspension. The reaction can be run at room temperature or heated (e.g., to 50 °C) to ensure completion.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[1][2]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).[1][2]

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[1]

Protocol 2: N1-Alkylation using Cs2CO3/Dioxane

This method can also provide the N1-substituted product.

  • Setup: In a sealed vial or flask, dissolve the indazole (1.0 eq.) in dioxane (e.g., at a concentration of 0.1 M) and add cesium carbonate (Cs2CO3, 2.0 eq.).[1]

  • Electrophile Addition: Add the alkyl tosylate (1.5 eq.).[1]

  • Heating: Heat the reaction mixture to 90 °C.[1]

  • Reaction Time: Stir for 2 hours or until completion is confirmed by LC-MS.[1]

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[1]

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify by silica gel chromatography to yield the N1-substituted product.[1]

Quantitative Data Summary

The regioselectivity of indazole N-alkylation is highly dependent on the reaction conditions and the substitution pattern of the indazole ring. The following table summarizes the N1:N2 isomer ratios observed under different conditions.

Indazole Substituent Base Solvent Temperature N1:N2 Ratio Reference
3-CO2MeK2CO3DMF20 °C1.5:1[5]
3-CO2MeNaHTHF50 °C>99:1[5]
3-carboxymethylNaHTHFN/A>99:1[3][4][7]
3-tert-butylNaHTHFN/A>99:1[3][4][7]
3-COMeNaHTHFN/A>99:1[3][4][7]
3-carboxamideNaHTHFN/A>99:1[3][4][7]
7-NO2NaHTHFN/A4:96[3][4][5]
7-CO2MeNaHTHFN/A4:96[3][4][5]
UnsubstitutedK2CO3DMF120 °C58:42[12]
3-CO2Me (Mitsunobu)PPh3/DIADTHFRT1:2.5[3][5]

Visual Guides

Decision Workflow for Regioselective Indazole N-Alkylation

This workflow assists in selecting the appropriate reaction conditions based on the desired regioisomer.

G start Desired Product? n1 N1-Alkylated Indazole start->n1 N1 n2 N2-Alkylated Indazole start->n2 N2 cond_n1 Use NaH in THF n1->cond_n1 cond_n2_ewg Introduce C7-EWG (e.g., -NO2) n2->cond_n2_ewg cond_n2_mitsunobu Use Mitsunobu Conditions n2->cond_n2_mitsunobu cond_n2_acidic Use Acidic Conditions (e.g., TfOH cat.) n2->cond_n2_acidic

Caption: Decision workflow for controlling N1/N2 regioselectivity.

Factors Influencing N1 vs. N2 Alkylation

This diagram illustrates the key factors that determine the outcome of the N-alkylation reaction.

G center N1 vs. N2 Selectivity base_solvent Base & Solvent (e.g., NaH/THF vs K2CO3/DMF) center->base_solvent substituents Indazole Substituents (Steric & Electronic Effects) center->substituents electrophile Nature of Electrophile center->electrophile control Thermodynamic vs. Kinetic Control center->control

Caption: Key factors influencing the N1 vs. N2 alkylation outcome.

References

Technical Support Center: Optimization of C-H Functionalization of Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of indazole scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the C-H functionalization of indazoles?

A1: The primary challenges in C-H functionalization of indazoles include controlling regioselectivity (i.e., functionalizing the desired C-H bond), achieving high yields, and minimizing the formation of byproducts. The reactivity of different C-H bonds on the indazole scaffold can be similar, leading to mixtures of products. Additionally, the unprotected N-H group in 1H-indazoles can interfere with the catalytic cycle of some reactions, leading to lower yields.[1]

Q2: How can I control the regioselectivity of C-H functionalization on the indazole ring?

A2: Regioselectivity is influenced by several factors. For N-substituted indazoles, the directing group on the nitrogen atom plays a crucial role in guiding the catalyst to a specific C-H bond, often at the ortho position of the N-aryl substituent.[2][3] The choice of catalyst (e.g., Palladium vs. Rhodium), ligands, and solvents can also significantly impact the site of functionalization.[4] For instance, in some palladium-catalyzed arylations, the C-3 position is preferentially functionalized.[5][6]

Q3: What are common byproducts in these reactions and how can they be minimized?

A3: Common byproducts include isomers from functionalization at undesired positions, homocoupling of the coupling partner, and dehalogenated starting materials in cross-coupling reactions.[1] To minimize these, it is crucial to use anhydrous and thoroughly degassed solvents and reagents to avoid proton sources that can lead to dehalogenation.[1] Optimizing the stoichiometry of reactants, the choice of base, and the catalyst/ligand system can also suppress byproduct formation.

Q4: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

A4: For low yields, first verify the purity of your starting materials, reagents, and the integrity of your catalyst. Ensure that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) if required by the protocol, as oxygen and moisture can deactivate the catalyst.[7] Suboptimal reaction conditions such as temperature, reaction time, and the choice of base or solvent are also common culprits. A systematic optimization of these parameters is recommended.[7]

Q5: Can the N-H of an unprotected indazole interfere with the reaction? Should I protect it?

A5: Yes, the N-H group of 1H-indazoles can interact with the catalyst, potentially leading to catalyst deactivation or undesired side reactions, which can lower the yield of the desired product.[1] Protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can often improve reaction outcomes, particularly in palladium-catalyzed cross-coupling reactions.[1][8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the C-H functionalization of indazole scaffolds.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. Ensure proper storage of the catalyst under an inert atmosphere.
Impure Reagents/Solvents Use freshly purified starting materials and anhydrous, degassed solvents. Impurities can poison the catalyst.[1][7]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to overcome activation barriers, while others may be sensitive to high temperatures.
Incorrect Base or Ligand The choice of base and ligand is critical for catalyst activity and stability. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligands (e.g., phosphines, phenanthrolines) to find the optimal combination for your specific substrate.[1][5]
Atmosphere Contamination If the reaction is air- or moisture-sensitive, ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere using techniques such as Schlenk lines or a glovebox.[7]
Problem 2: Poor Regioselectivity
Potential Cause Suggested Solution
Weak Directing Group Effect For directed C-H functionalization, ensure the directing group is appropriately positioned and has a strong coordinating ability with the metal center. In some cases, a different directing group may be necessary.
Steric Hindrance Steric hindrance around the target C-H bond can prevent the catalyst from accessing it. Modification of the substrate or the use of a less bulky catalyst/ligand system may be required.[4]
Electronic Effects The electronic nature of substituents on the indazole ring can influence the reactivity of different C-H bonds. Consider the electronic properties of your substrate when predicting the site of functionalization.[4]
Inappropriate Catalyst System Different metal catalysts (e.g., Pd, Rh, Ru) can exhibit different regioselectivities. Exploring different catalytic systems can be a powerful strategy to achieve the desired regioselectivity.[3][4]
Problem 3: Significant Byproduct Formation
Potential Cause Suggested Solution
Homocoupling of Coupling Partner This is common in cross-coupling reactions. Lowering the reaction temperature, using a less reactive base, or adjusting the stoichiometry of the reactants can help minimize this side reaction.
Dehalogenation of Aryl Halide Ensure the use of anhydrous and deoxygenated solvents and reagents. The presence of water or other proton sources can lead to the hydrodehalogenation of the aryl halide starting material.[1]
Formation of Isomeric Products As discussed under "Poor Regioselectivity," a thorough optimization of the catalyst, ligand, solvent, and temperature is necessary to favor the formation of the desired isomer.

Experimental Protocols

Below are generalized methodologies for common C-H functionalization reactions of indazole scaffolds. Note that specific conditions may need to be optimized for different substrates.

Protocol 1: Palladium-Catalyzed C-3 Arylation of 1H-Indazole

This protocol is based on a robust method for the direct C-3 arylation of indazoles.[5][6]

Reagents and Materials:

  • 1H-Indazole derivative

  • Aryl iodide or aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the 1H-indazole derivative (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and 1,10-phenanthroline (0.1 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add Cs₂CO₃ (1.0 equiv.) and the aryl halide (2.0 equiv.).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir for the specified time (e.g., 48 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Rhodium-Catalyzed Ortho-C-H Functionalization of 2-Aryl-2H-Indazole

This protocol describes a general procedure for the ortho-functionalization of the aryl group in 2-aryl-2H-indazoles, where the indazole moiety acts as a directing group.[3][9]

Reagents and Materials:

  • 2-Aryl-2H-indazole derivative

  • Coupling partner (e.g., alkene, alkyne)

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Cu(OAc)₂ (as an oxidant)

  • Anhydrous solvent (e.g., DCE or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction tube, add the 2-aryl-2H-indazole (1.0 equiv.), [RhCp*Cl₂]₂ (0.025 equiv.), and AgSbF₆ (0.1 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add Cu(OAc)₂ (2.0 equiv.) and the coupling partner (1.2 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for C-3 Arylation of 1-Methyl Indazole. [5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)Phen (30)Cs₂CO₃ (3.0)DMF1404824
2Pd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene1404891
3Pd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)PhCl1404885
4Pd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)PhCF₃1404888
5Pd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Mesitylene1404882

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Indazole, Catalyst, Ligand, Base start->reagents atmosphere Inert Atmosphere (Evacuate/Backfill) reagents->atmosphere solvent Add Anhydrous Solvent & Reactants atmosphere->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete quench Cool & Quench monitor->quench Complete extract Extraction/ Filtration quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for C-H functionalization of indazoles.

troubleshooting_tree cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_selectivity Selectivity Issues start Low Yield or No Reaction check_reagents Check Purity of Starting Materials & Reagents start->check_reagents byproducts Byproduct Formation? start->byproducts check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK check_reagents->check_catalyst optimize_temp Optimize Temperature check_catalyst->optimize_temp Catalyst OK optimize_base Screen Bases & Ligands optimize_temp->optimize_base optimize_temp->optimize_base check_atmosphere Ensure Inert Atmosphere optimize_base->check_atmosphere byproducts->optimize_base Yes regioisomers Mixture of Regioisomers? byproducts->regioisomers No regioisomers->optimize_base Yes

Caption: Troubleshooting decision tree for C-H functionalization reactions.

reaction_mechanism Simplified Pd-Catalyzed C-H Arylation Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X (L_n) oxidative_addition->aryl_pd_complex ch_activation C-H Activation (CMD) aryl_pd_complex->ch_activation Indazole palladacycle Indazolyl-Pd(II)-Ar (L_n) ch_activation->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product 3-Aryl-Indazole reductive_elimination->product

Caption: Simplified mechanism for Pd-catalyzed C-H arylation of indazole.

References

Identification and minimization of side products in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification and minimization of side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered in indazole synthesis?

A1: The most prevalent side products in indazole synthesis are typically related to regioselectivity and competing reaction pathways. These include:

  • N1 and N2 Regioisomers: During N-alkylation or N-arylation of the indazole core, a mixture of N1 and N2 substituted products is often formed.[1] The ratio of these isomers is highly dependent on the reaction conditions.

  • Indazolones: These can form as byproducts, particularly under certain cyclization conditions or through oxidation of indazole precursors.[1][2]

  • Hydrazones and Dimeric Impurities: These side products can arise from incomplete cyclization or side reactions of hydrazine precursors, especially at elevated temperatures.[1][2]

  • Over-alkylation/Multiple Alkylation Products: In some cases, di- or even tri-alkylation of the indazole ring can occur.

Q2: How can I distinguish between the N1 and N2-alkylated indazole isomers?

A2: Spectroscopic methods are the primary means of differentiating between N1 and N2-alkylated indazoles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. In 2H-indazoles (N2-substituted), this proton is generally shifted downfield compared to the corresponding 1H-isomer (N1-substituted).[1]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are distinct for each isomer.[3]

    • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is definitive for assignment. For an N1-alkylated indazole, a correlation will be observed between the protons on the alpha-carbon of the alkyl chain and the C7a carbon of the indazole ring. Conversely, for an N2-alkylated indazole, a correlation will be seen between the alpha-protons of the alkyl chain and the C3 carbon.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) can often effectively separate the two isomers, and their distinct UV-Vis spectra can further aid in their identification.[1]

Q3: What are the key factors influencing the N1 vs. N2 regioselectivity in indazole alkylation?

A3: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors:

  • Base and Solvent System: The choice of base and solvent is critical. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-isomer.

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C3 position, can sterically hinder the N2-position, thus favoring alkylation at the N1-position.

  • Electronic Effects: The electronic nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups, especially at the C7 position, can direct alkylation towards the N2-position.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. In some cases, higher temperatures may favor the formation of the thermodynamically more stable N1-isomer.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)

Root Cause: Suboptimal reaction conditions that do not sufficiently favor one isomer over the other.

Solutions:

  • To Favor the N1-Isomer (Thermodynamic Product):

    • Employ NaH in THF: This combination is widely reported to provide high selectivity for the N1-isomer. The sodium cation is believed to chelate with the N2-lone pair, directing the alkylating agent to the N1-position.

    • Increase Reaction Temperature: Gently heating the reaction may help to favor the formation of the more thermodynamically stable N1-product.

    • Steric Shielding: If synthetically feasible, introduce a bulky substituent at the C3 position to sterically block the N2-position.

  • To Favor the N2-Isomer (Kinetic Product):

    • Utilize Mitsunobu Conditions: The Mitsunobu reaction often shows a preference for the formation of the N2-regioisomer.

    • Substituent-Directed Synthesis: The presence of an electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.

    • Alternative Synthesis Routes: For exclusive N2-alkylation, consider de novo synthesis methods like the Davis-Beirut reaction or the Cadogan reductive cyclization which are designed to produce 2H-indazoles.

Issue 2: Formation of Indazolone Side Products

Root Cause: Oxidation of indazole precursors or intermediates, or specific cyclization pathways favoring indazolone formation.

Solutions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control of Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.

  • Choice of Starting Materials: In some synthetic routes, the choice of precursors can influence the propensity for indazolone formation. For example, in the synthesis from o-nitrobenzyl alcohols, reaction conditions can be tuned to favor either 2H-indazoles or indazolones.[4]

Issue 3: Presence of Hydrazone or Dimeric Impurities

Root Cause: Incomplete cyclization of hydrazone intermediates or intermolecular side reactions. This is more common in syntheses involving hydrazine and carbonyl compounds at high temperatures.[2]

Solutions:

  • Optimize Reaction Time and Temperature: Ensure the reaction goes to completion without causing decomposition. Monitor the reaction progress by TLC or LC-MS.

  • Choice of Catalyst/Reagents: In some cases, the choice of acid or base catalyst can influence the rate of cyclization versus side product formation.

  • Purification: These impurities can often be removed by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity in Indazole Alkylation

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)
1H-Indazolen-Pentyl bromideK₂CO₃DMF251.5 : 185
1H-Indazolen-Pentyl bromideNaHTHF25>99 : 195
1H-Indazolen-Pentyl bromideCs₂CO₃DMF251 : 1.290
3-Methyl-1H-indazoleMethyl iodideNaHTHF25>99 : 192
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF251 : >9996

Data compiled from various sources and are representative examples.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of 1H-Indazole

This protocol is optimized for the selective synthesis of the N1-alkylated indazole.

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., n-pentyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-indazole (1.0 equiv) in anhydrous THF under an argon atmosphere at 0 °C, add NaH (1.1 equiv) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis

This method is a metal-free approach for the regioselective synthesis of 2H-indazoles.[2]

Materials:

  • o-Nitrobenzylamine derivative

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve the o-nitrobenzylamine (1.0 equiv) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of KOH (2.0 equiv) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_n1_alkylation N1-Selective Alkylation Workflow start1 Start: 1H-Indazole step1_1 Dissolve in anhydrous THF start1->step1_1 step1_2 Add NaH at 0°C step1_1->step1_2 step1_3 Stir at RT for 30 min step1_2->step1_3 step1_4 Add alkyl halide at 0°C step1_3->step1_4 step1_5 Stir at RT until completion step1_4->step1_5 step1_6 Quench with aq. NH4Cl step1_5->step1_6 step1_7 Extract with Ethyl Acetate step1_6->step1_7 step1_8 Dry and Concentrate step1_7->step1_8 step1_9 Purify by Column Chromatography step1_8->step1_9 end1 End: N1-Alkylated Indazole step1_9->end1

Workflow for N1-Selective Indazole Alkylation

troubleshooting_logic start Low Regioselectivity (N1/N2 Mixture) q1 Desired Product? start->q1 n1_path N1-Isomer q1->n1_path N1 n2_path N2-Isomer q1->n2_path N2 n1_sol1 Use NaH in THF n1_path->n1_sol1 n1_sol2 Increase Temperature n1_path->n1_sol2 n1_sol3 Introduce C3-steric bulk n1_path->n1_sol3 n2_sol1 Use Mitsunobu Conditions n2_path->n2_sol1 n2_sol2 Introduce C7-EWG n2_path->n2_sol2 n2_sol3 Consider Davis-Beirut or Cadogan Synthesis n2_path->n2_sol3

Decision tree for improving N-alkylation regioselectivity.

References

Influence of base and solvent selection on N1 vs N2 indazole alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Influence of Base and Solvent Selection on N1 vs. N2 Indazole Alkylation

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the N-alkylation of indazoles. The regioselectivity of this reaction is critical, and this guide aims to clarify the factors that govern the formation of N1 versus N2 isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a mixture of N1 and N2 alkylated products?

The indazole ring possesses two nucleophilic nitrogen atoms. Upon deprotonation, the resulting indazolide anion is an ambident nucleophile, meaning it can react with an electrophile (the alkylating agent) at either N1 or N2.[1] This often leads to a mixture of regioisomers, and achieving high selectivity requires careful control over reaction conditions.[2]

Q2: What are the primary factors that control N1 vs. N2 selectivity?

Regioselectivity is a delicate balance between several factors, including:

  • Base and Solvent System: The choice of base and solvent is paramount. Strong bases in non-polar aprotic solvents often favor N1, while weaker bases in polar aprotic solvents can lead to mixtures.[3][4]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] Conditions that allow for equilibration between the N1 and N2 products will favor the more stable N1 isomer.[5][6]

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thus favoring alkylation at the N2 position.[3][6]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms, thereby affecting the product ratio.[3]

  • Alkylating Agent: The nature of the electrophile can also play a role. For instance, specific methods using alkyl 2,2,2-trichloroacetimidates under acidic conditions have been developed for highly selective N2 alkylation.[7][8]

  • Counter-ion Effects: The cation from the base can coordinate with the indazolide anion, influencing the accessibility of the N1 and N2 positions to the incoming electrophile.[9]

Q3: What are the best conditions to selectively obtain the N1-alkylated product?

To favor the thermodynamically more stable N1 isomer, a common and effective method is the use of a strong base like sodium hydride (NaH) in a relatively non-polar aprotic solvent such as tetrahydrofuran (THF).[3][5] This combination has been reported to provide excellent N1 selectivity (>99%) for a variety of indazoles.[1][2] This high selectivity is often attributed to the formation of a tight ion pair between the indazolide and the sodium cation, which directs the alkylation.[1][9]

Q4: How can I achieve selective N2 alkylation?

Selective N2 alkylation is often more challenging but can be achieved under specific conditions:

  • Steric Direction: Employing indazoles with substituents at the C7 position (e.g., -NO2 or -CO2Me) can block the N1 position, leading to excellent N2 regioselectivity (≥96%).[3][5][10]

  • Acid-Promoted Alkylation: A robust method for selective N2 alkylation involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[7][8][11] This approach is effective for a wide range of primary, secondary, and tertiary alkyl groups and typically shows no formation of the N1 isomer.[7][12]

Troubleshooting Guides

Problem 1: Poor or no regioselectivity, obtaining a mixture of N1 and N2 isomers.

Possible CauseTroubleshooting Step
Suboptimal Base/Solvent Combination For N1 selectivity, switch to NaH in anhydrous THF . This combination is widely reported to favor the thermodynamic N1 product.[2][5] For N2 selectivity, consider an acid-promoted method with alkyl trichloroacetimidates if your substrate is compatible.[8]
Thermodynamic Equilibration Not Reached If targeting the N1 isomer, ensure the reaction is run for a sufficient time at a suitable temperature to allow for equilibration to the more stable product.[5]
Use of Weaker Bases in Polar Solvents Conditions like K₂CO₃ or Cs₂CO₃ in DMF often result in poor selectivity and yield mixtures of N1 and N2 isomers.[6][13] While simple to set up, these conditions are not ideal for high regioselectivity.
Indazole Substituent Effects An electron-withdrawing group at C7 can strongly direct alkylation to N2, even with NaH/THF.[3][10] Conversely, bulky groups at C3 may favor N1.[3] Analyze your substrate's steric and electronic properties to anticipate the outcome.

Problem 2: Low yield of the desired alkylated product.

Possible CauseTroubleshooting Step
Incomplete Deprotonation The base may be old or insufficient. Use fresh, high-quality NaH (or other base) and ensure you are using an adequate number of equivalents (typically 1.1-1.2 eq.).[6][14]
Poor Reagent Quality The alkylating agent (e.g., alkyl halide) may have degraded. Use a freshly opened bottle or purify the reagent before use.
Low Reaction Temperature While some reactions proceed at room temperature after deprotonation, others may require heating. Gradually increase the temperature and monitor the reaction by TLC or LCMS.
Insoluble Reagents The indazole salt may not be fully soluble in the chosen solvent, limiting its reactivity. While this is often the case with NaH/THF (forming a suspension), ensure adequate stirring.[6]

Quantitative Data Summary

The selection of base and solvent has a profound impact on the N1:N2 product ratio. The tables below summarize representative data from the literature.

Table 1: Influence of Base and Solvent on Alkylation Regioselectivity

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioCitation(s)
1H-IndazoleIsobutyl bromideK₂CO₃DMF58:42[13][15]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs₂CO₃DMF1.5:1[3]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF>99:<1[3]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHMDSTHF>99:<1[3]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHMDSDMSO1:1.9[3]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃Dioxane96% (N1 isolated)[16]

Table 2: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (Conditions: NaH in THF)

Substituent PositionSubstituent GroupN1:N2 RatioCitation(s)
C3-C(CH₃)₃ (tert-butyl)>99:<1[2][3]
C3-CO₂Me>99:<1[3]
C7-NO₂4:96[3][10]
C7-CO₂Me4:96[3][10]
C6-CO₂Me1:2.3[3]
C5-CO₂Me1:1.3[3]
C4-CO₂Me1:1.3[3]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high N1 regioselectivity.[1][6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. A suspension will form.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC or LCMS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation using TfOH/Trichloroacetimidate (Kinetic Control)

This method provides excellent selectivity for the N2 position for a variety of alkyl groups.[7][8]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in an anhydrous, non-coordinating solvent (e.g., dichloromethane, DCM), cool the mixture to 0 °C.

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LCMS).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Protocol 3: Alkylation with Mixed Regioselectivity using K₂CO₃/DMF

This straightforward procedure often yields isomer mixtures that require careful separation.[6]

  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Heat the mixture (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LCMS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, and concentrate. The resulting mixture of N1 and N2 isomers must be separated by column chromatography.

Visualizations

G cluster_workflow General Indazole Alkylation Workflow start Indazole Substrate + Alkylating Agent conditions Select Base & Solvent (e.g., NaH/THF or K2CO3/DMF) start->conditions deprotonation Deprotonation (Formation of Indazolide Anion) conditions->deprotonation alkylation Alkylation Reaction (Temp, Time) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product Isolated N1/N2 Product(s) purification->product

Caption: General experimental workflow for the N-alkylation of indazoles.

G cluster_factors Influencing Factors center Indazolide Anion N1 N1-Alkylation (Thermodynamic Product) center->N1 Favored by: - NaH/THF - Thermodynamic Control - C3-Steric Bulk N2 N2-Alkylation (Kinetic Product) center->N2 Favored by: - C7-Steric Hindrance - Acidic Conditions - Polar Aprotic Solvents base_solvent Base / Solvent NaH in THF Cs2CO3 in DMF base_solvent->center sterics Steric Hindrance (e.g., C7-Substituent) sterics->center thermo Thermodynamic Control (Equilibration) thermo->center kinetic Kinetic Control (Acid-promoted) kinetic->center

Caption: Key factors governing N1 vs. N2 regioselectivity in indazole alkylation.

G start Problem with Indazole Alkylation q1 What is the issue? start->q1 a1_mix Mixture of N1/N2 Isomers q1->a1_mix Poor Selectivity a1_low Low Yield / No Reaction q1->a1_low Poor Conversion q2_mix Desired Isomer? a1_mix->q2_mix q2_low Checked Reagent Quality? a1_low->q2_low a2_N1 N1 Desired q2_mix->a2_N1 N1 a2_N2 N2 Desired q2_mix->a2_N2 N2 sol_N1 Solution: Use NaH in anhydrous THF. Ensure sufficient reaction time for thermodynamic control. a2_N1->sol_N1 sol_N2 Solution: 1. Check for C7-substituent (steric). 2. Use acid-promoted method (TfOH/trichloroacetimidate). a2_N2->sol_N2 a2_yes Yes q2_low->a2_yes Yes a2_no No q2_low->a2_no No sol_low_yes Solution: Increase temperature. Check for substrate compatibility and solubility issues. a2_yes->sol_low_yes sol_low_no Solution: Use fresh base (e.g., NaH) and purified alkylating agent. a2_no->sol_low_no

Caption: Troubleshooting workflow for common indazole alkylation issues.

References

Navigating Indazole Functionalization: A Technical Support Guide to Achieving Thermodynamic and Kinetic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for achieving precise thermodynamic and kinetic control in indazole functionalization. This guide offers detailed experimental protocols, data-driven insights, and visual workflows to address common challenges in synthesizing N-1 and N-2 substituted indazoles, critical components in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of indazoles?

The main challenge in indazole functionalization arises from the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring.[1] This often leads to the formation of a mixture of N-1 and N-2 regioisomers during reactions like alkylation, making it difficult to isolate the desired product and often resulting in reduced yields.[2]

Q2: What is the fundamental difference between thermodynamic and kinetic control in indazole alkylation?

Thermodynamic and kinetic control refer to the conditions that dictate the final product ratio in a reaction with competing pathways.[3][4]

  • Thermodynamic Control: This is achieved under conditions that allow the reaction to reach equilibrium. The major product will be the most stable isomer. In the case of indazoles, the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and therefore, N-1 substituted products are favored under thermodynamic control.[1][5] These conditions often involve longer reaction times and sometimes higher temperatures to allow for equilibration.[2][3]

  • Kinetic Control: This is achieved under conditions where the reaction is irreversible and the product ratio is determined by the rate of formation of each product. The major product is the one that is formed fastest. N-2 substituted indazoles are often the kinetic products.[6] These conditions typically involve shorter reaction times and lower temperatures.[3]

Q3: How do reaction conditions influence whether a reaction is under thermodynamic or kinetic control?

Several factors, including the choice of base, solvent, and temperature, can be manipulated to favor either thermodynamic or kinetic control.[5][7] For instance, the combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is known to favor the thermodynamically controlled N-1 alkylation.[2][6] Conversely, certain catalytic systems or specific reaction conditions can promote the kinetically favored N-2 alkylation.[1][8]

Q4: What role do substituents on the indazole ring play in regioselectivity?

Substituents on the indazole ring have a significant impact on the regioselectivity of functionalization through both steric and electronic effects.

  • Steric Hindrance: Bulky substituents at the C-3 position can hinder attack at the N-2 position, thus favoring N-1 functionalization.[6] Conversely, substituents at the C-7 position can sterically block the N-1 position, leading to preferential N-2 functionalization.[2][5]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C-7 position (e.g., -NO₂ or -CO₂Me), can significantly favor the formation of the N-2 regioisomer, with selectivities reported to be ≥ 96%.[2][5]

Troubleshooting Guide

Problem 1: Low regioselectivity, obtaining a mixture of N-1 and N-2 isomers.

  • Possible Cause: The reaction conditions are not optimized for either thermodynamic or kinetic control.

  • Solution:

    • To favor N-1 (Thermodynamic Product):

      • Use sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[2][6] This combination has been shown to provide >99% N-1 regioselectivity for certain indazoles.[2][6]

      • Ensure the reaction is stirred for a sufficient time to allow for equilibration to the more stable N-1 product.[2][5]

    • To favor N-2 (Kinetic Product):

      • Consider using a catalytic amount of triflic acid (TfOH) with diazo compounds, which has been shown to give high N-2 selectivity.[9]

      • For alkylation with alcohols, the Mitsunobu reaction (using reagents like DIAD or DEAD and PPh₃ in THF) often favors the N-2 isomer.[1][5]

      • If applicable to your substrate, introducing a sterically demanding group at the C-7 position can direct functionalization to N-2.[2][5]

Problem 2: Poor yield of the desired product.

  • Possible Cause: Incomplete reaction, side reactions, or difficult purification.

  • Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[6]

    • Purification: If the regioisomers are difficult to separate by standard column chromatography, consider alternative purification techniques such as preparative HPLC or crystallization.

    • Alternative Routes: If direct functionalization consistently gives low yields, explore synthetic routes that build the desired substituted indazole from acyclic precursors, which can offer better regiocontrol.[10][11]

Data Presentation: Regioselectivity under Various Conditions

Desired Product Control Type Recommended Conditions Key Parameters Reported Selectivity Citation
N-1 Alkylated Indazole ThermodynamicNaH in THFBase: Sodium Hydride, Solvent: Tetrahydrofuran>99% for certain substrates[2][6]
N-1 Alkylated Indazole ThermodynamicK₂CO₃ in DMFBase: Potassium Carbonate, Solvent: DimethylformamideMixture, but can favor N-1[1]
N-2 Alkylated Indazole KineticTfOH with diazo compoundsCatalyst: Triflic AcidN²/N¹ up to 100/0[9]
N-2 Alkylated Indazole KineticMitsunobu Reaction (DIAD/PPh₃)Reagents: DIAD, PPh₃, Solvent: THFFavors N-2[1][5]
N-2 Alkylated Indazole KineticC-7 substituted indazoleSteric hindrance at C-7≥ 96%[2][5]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position.[1][6]

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired 1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature, or gently heat if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective N-2 Alkylation (Kinetic Control using TfOH)

This protocol is designed for the highly regioselective N-2 alkylation of indazoles with diazo compounds.[1][9]

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) and the diazo compound (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the pure N-2 alkylated product.

Visualizing Reaction Control

Indazole_Functionalization cluster_start Starting Material cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control Indazole 1H-Indazole Thermo_Conditions Conditions: - NaH, THF - Longer reaction time - Equilibration Indazole->Thermo_Conditions Kinetic_Conditions Conditions: - TfOH catalysis or  Mitsunobu reaction - Shorter reaction time - Irreversible Indazole->Kinetic_Conditions N1_Product N-1 Substituted Indazole (More Stable Product) Thermo_Conditions->N1_Product Favors N2_Product N-2 Substituted Indazole (Faster Formed Product) Kinetic_Conditions->N2_Product Favors

Caption: Decision workflow for achieving thermodynamic vs. kinetic control in indazole functionalization.

Experimental_Workflow Start Select Indazole Substrate & Desired Regioisomer Choose_Conditions Choose Reaction Conditions (Base, Solvent, Temp.) Start->Choose_Conditions Reaction Perform Functionalization Reaction Choose_Conditions->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Reaction Workup & Extraction Monitor->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the functionalization of indazoles.

References

Effective purification protocols for crude 6-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with effective purification protocols, troubleshooting guides, and frequently asked questions (FAQs) for crude 6-Chloro-1-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are column chromatography and recrystallization.[1] Column chromatography is typically used for the initial purification to separate the target compound from significant impurities, while recrystallization is excellent for achieving high purity, especially for crystalline solids.[1][2]

Q2: What are the likely impurities in a sample of crude this compound?

A2: Impurities can originate from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as 6-chloro-1H-indazole if the methylation step is incomplete.

  • Reagents: Residual methylating agents (e.g., methyl iodide) or the base used in the reaction.[1]

  • Byproducts: Formation of the isomeric 6-Chloro-2-methyl-1H-indazole is a common byproduct in the alkylation of indazoles.[1][3] Other side-products from competing reactions may also be present.

  • Residual Solvents: Solvents used in the reaction or initial work-up can be retained in the crude product.[4]

  • Degradation Products: The compound may degrade if exposed to harsh conditions, light, or air over time.[4]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity and can help identify the number of components in the mixture.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify and quantify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q4: What level of purity can I expect from these purification methods?

A4: With careful execution of column chromatography followed by recrystallization, it is feasible to achieve a purity of 98% or higher.[1] For some indazole derivatives, recrystallization alone can achieve purities of up to 98%.[1]

Troubleshooting Guides

Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product from Impurities Inappropriate solvent system (eluent). Incorrect stationary phase. Overloading the column.Optimize the solvent system: Use Thin-Layer Chromatography (TLC) to screen different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to find the optimal separation conditions. An Rf value of 0.2-0.4 for the desired compound is often targeted for good separation.[5] Select the appropriate stationary phase: Silica gel is most common for indazole derivatives. If separation is still poor, consider using alumina.[5] Reduce the amount of crude product loaded onto the column.
Product is Not Eluting from the Column The eluent is too non-polar.Increase eluent polarity: Gradually increase the polarity of your solvent system. For instance, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[5]
Streaking or Tailing of the Product Band The compound has limited solubility in the eluent. The compound is interacting with the stationary phase (silica gel is slightly acidic). The column is not packed properly.Modify the eluent: Add a small amount of a more polar solvent to improve solubility. For amine-containing compounds, which is not the case here but a related issue, adding a small percentage of triethylamine (e.g., 0.1-1%) can prevent tailing.[1] Ensure proper column packing to avoid channels and cracks.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
No Crystal Formation Upon Cooling The solution is too dilute (not saturated). The chosen solvent is too effective at all temperatures.Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1] Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1] Use an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes cloudy.[1]
Oily Precipitate Forms Instead of Crystals The compound's melting point may be lower than the solvent's boiling point. The presence of significant impurities can lower the melting point of the mixture. The solution is cooling too quickly.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[2][6] If impurities are high, consider pre-purification by column chromatography.[2]
Low Recovery of Purified Product Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration (if performed).Use the minimum amount of hot solvent required to dissolve the compound.[5] Cool the solution thoroughly in an ice bath to maximize precipitation.[5] Before discarding the mother liquor, you can concentrate it to obtain a second crop of crystals.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Method Development with TLC:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).

    • Visualize the spots under UV light (254 nm).

    • The ideal eluent system should give your desired product an Rf value of approximately 0.2-0.4.[5][7]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent.[5]

    • Pack a glass column with the slurry, ensuring there are no air bubbles.[5] Add a layer of sand on top of the silica gel.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain the pure product.[9]

    • If necessary, gradually increase the polarity of the eluent to elute the compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) to each tube.[2][10]

    • A good solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.[5]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]

    • Dry the purified crystals in a vacuum oven.

Data Summary

Purification MethodDetailsYieldPurity
Column ChromatographyEluent: EtOAc/Hexane (2:8)~70%>98% (Assumed for recrystallization-grade)
RecrystallizationSolvent: EthanolHighHigh (colourless crystals obtained)

Visualizations

G Purification Workflow for this compound crude Crude Product tlc TLC Method Development crude->tlc column_chrom Column Chromatography crude->column_chrom tlc->column_chrom fractions Collect & Analyze Fractions column_chrom->fractions combine_pure Combine Pure Fractions fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate recrystallize Recrystallization evaporate->recrystallize crystals Collect & Dry Crystals recrystallize->crystals pure_product Pure this compound crystals->pure_product

Caption: A typical purification workflow for this compound.

G Troubleshooting Logic for Poor Column Separation start Poor Separation Observed check_rf Is Product Rf in 0.2-0.4 range on TLC? start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No check_loading Is Column Overloaded? check_rf->check_loading Yes adjust_eluent->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Streaking or Tailing? check_loading->check_packing No success Improved Separation reduce_load->success repack Repack Column Carefully check_packing->repack Yes check_packing->success No repack->success

Caption: Troubleshooting logic for poor column chromatography separation.

References

Technical Support Center: Strategies for Impurity Reduction in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dimeric and polymeric impurities in their reactions.

Troubleshooting Guide

This guide addresses common issues encountered during indazole synthesis in a question-and-answer format, providing targeted solutions to reduce impurities.

Question 1: My reaction mixture has turned a deep red color. What does this indicate and what should I do?

A deep red coloration in your reaction mixture, particularly during the nitrosation of indoles, is a common indicator of the formation of dimeric byproducts.[1] These impurities arise when a molecule of the starting indole, acting as a nucleophile, attacks a reactive intermediate, such as an oxime.[1]

Immediate Actions:

  • Maintain Low Temperature: Ensure the reaction temperature is strictly maintained at 0°C or below.

  • Slow Addition: If you are adding a reagent, do so very slowly using a syringe pump or a dropping funnel to maintain a low concentration of the reactive intermediate.[1]

Question 2: I am observing a significant amount of a high molecular weight, insoluble material in my crude product. How can I prevent the formation of these polymeric impurities?

The formation of polymeric or oligomeric impurities can occur through mechanisms similar to dimerization, where the indazole product or intermediates react further. To minimize their formation:

  • Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of a reactive starting material can promote further reactions.

  • Reaction Time: Monitor the reaction closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench it as soon as the starting material is consumed to prevent the formation of byproducts.

  • Dilution: Working in more dilute conditions can disfavor intermolecular reactions that lead to polymers.[1]

Question 3: My TLC plate shows multiple spots, and I am unsure which is my desired indazole product and which are the impurities. How can I identify them?

Dimeric and polymeric impurities typically have different polarities than the desired indazole product.

  • TLC Analysis: Dimeric byproducts often appear as distinct, sometimes colored (red), spots on the TLC plate.[1] Polymeric materials may remain at the baseline due to their high molecular weight and low solubility.

  • Spectroscopic Characterization: To confirm the identity of the spots, you can isolate them via preparative TLC or column chromatography and analyze them using:

    • ¹H NMR and ¹³C NMR: These techniques will show characteristic shifts for the indazole core and will reveal the more complex spectra of dimers or polymers.[1]

    • Mass Spectrometry (MS): This will provide the molecular weight of each component, allowing for clear identification of the monomeric product versus dimeric or higher-order species.[1]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes that lead to dimeric impurities in indazole synthesis?

The nitrosation of indoles, a common method for preparing 1H-indazole-3-carboxaldehydes, is particularly prone to dimer formation.[1] This is especially problematic with electron-rich indoles, which are more nucleophilic and readily attack the reactive intermediates.[1] Another route where side reactions can occur is the treatment of salicylaldehyde with hydrazine, which can lead to hydrazone and dimer formation, especially at elevated temperatures.[2]

What are some effective strategies to minimize the formation of dimeric and polymeric impurities during the reaction?

Several key reaction parameters can be optimized to suppress the formation of these impurities.

ParameterStrategyRationale
Temperature Maintain strict low-temperature control (e.g., 0°C).[1]Reduces the rate of side reactions leading to dimers and polymers.
Reagent Addition Use slow, controlled addition of reagents (e.g., via syringe pump).[1]Maintains a low concentration of reactive intermediates, favoring intramolecular cyclization over intermolecular side reactions.
Concentration Employ a more dilute reaction mixture.[1]Decreases the probability of intermolecular collisions that lead to dimerization and polymerization.
Reaction Time Monitor the reaction progress and quench promptly upon completion.Prevents the product from degrading or participating in subsequent side reactions.
Choice of Reagents For nitrosation, pre-forming the nitrosating agent before the addition of the indole can improve yields and reduce byproducts.Ensures the reactive species is present in a controlled manner.

How can I effectively purify my indazole product from dimeric and polymeric impurities?

  • Column Chromatography: This is a very effective method for separating the desired indazole from both dimeric and polymeric impurities due to differences in polarity and molecular size.[1]

  • Recrystallization: This technique can be highly effective for removing impurities, especially if the desired indazole is a crystalline solid and the impurities have different solubility profiles. A mixed solvent system may be required to achieve good separation.

  • Reprecipitation: For polymeric impurities, dissolving the crude product in a good solvent and then adding a non-solvent can cause the polymer to precipitate, allowing for its removal.[3]

Are there alternative synthetic routes that are less prone to the formation of these impurities?

Yes, exploring different synthetic pathways is a viable strategy if dimerization or polymerization is a persistent issue. Some alternatives include:

  • Cyclization of o-haloaryl N-sulfonylhydrazones: This method can be catalyzed by copper salts and often proceeds under milder conditions.[4]

  • Synthesis from 2-aminobenzonitriles: This approach can provide a clean route to certain indazole derivatives.[1][4]

  • Transition metal-catalyzed cyclizations: Various methods using catalysts like palladium, rhodium, or copper have been developed for the synthesis of indazoles from different precursors.[4]

Experimental Protocols

Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehyde from Indole (Minimizing Dimer Formation)

This protocol is based on a procedure designed to minimize the formation of dimeric impurities.[1]

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and dimethylformamide (DMF) (e.g., 5.3:3 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring vigorously.

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1 equivalent) in a minimum amount of DMF.

  • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0°C during the addition.[1]

3. Work-up and Purification:

  • Upon completion of the reaction (monitored by TLC), quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Dimer_Formation_Mechanism Indole Indole ReactiveIntermediate Reactive Intermediate (e.g., Oxime) Indole->ReactiveIntermediate Nitrosation NitrosatingAgent Nitrosating Agent (e.g., HNO2) NitrosatingAgent->ReactiveIntermediate IndazoleProduct Indazole Product ReactiveIntermediate->IndazoleProduct Intramolecular Cyclization DimerImpurity Dimeric Impurity ReactiveIntermediate->DimerImpurity Intermolecular Attack AnotherIndole Another Indole Molecule AnotherIndole->DimerImpurity

Caption: Proposed mechanism of dimer formation in indazole synthesis.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Controlled Reaction cluster_workup 3. Work-up & Purification start Prepare Nitrosating Agent cool Cool Nitrosating Agent to 0°C start->cool dissolve_indole Dissolve Indole in Solvent slow_addition Slow Addition of Indole Solution (via Syringe Pump) dissolve_indole->slow_addition cool->slow_addition monitor Monitor Reaction by TLC/LC-MS slow_addition->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Pure Indazole Product purify->product

Caption: Experimental workflow for minimizing impurity formation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Chloro-1-methyl-1H-indazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of substituted indazole derivatives, with a specific focus on analogs structurally related to 6-Chloro-1-methyl-1H-indazole. While specific experimental data for this compound was not available in the searched literature, this guide offers a valuable comparative framework using data from closely related compounds. This approach allows researchers to predict and interpret the NMR spectra of the target compound and understand the influence of various substituents on the chemical shifts and coupling constants within the indazole scaffold.

The indazole core is a prevalent motif in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for the unambiguous identification and characterization of novel drug candidates. This guide presents tabulated NMR data for a series of substituted indazoles, a detailed experimental protocol for NMR data acquisition, and a logical workflow for the characterization process.

Comparative NMR Data of Substituted Indazoles

The following tables summarize the ¹H and ¹³C NMR data for several substituted indazole derivatives. This data provides a basis for understanding the electronic effects of different substituents on the indazole ring system. The numbering of the indazole ring is as follows:

Table 1: ¹H NMR Spectral Data of Selected Substituted Indazoles

CompoundSolventH-3 (ppm)H-4 (ppm)H-5 (ppm)H-7 (ppm)Other Protons (ppm)
Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [1]CDCl₃-7.61–7.57 (m, 1H)7.33 (dd, J=8.7, 1.7 Hz, 1H)8.23 (d, J=8.7 Hz, 1H)7.61–7.57 (m, 2H, Ar-H), 7.07 (d, J=8.9 Hz, 2H, Ar-H), 4.06 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃)
Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate [1]CDCl₃-7.39 (s, 1H)7.19 (s, 1H)8.17 (d, J=8.4 Hz, 1H)7.61 (d, J=8.9 Hz, 2H, Ar-H), 7.06 (d, J=8.9 Hz, 2H, Ar-H), 4.05 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃)
Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate [1]CDCl₃-8.27–8.26 (m, 1H)7.87 (dd, J=8.6, 1.5 Hz, 1H)8.52 (d, J=8.6 Hz, 1H)7.61 (d, J=8.9 Hz, 2H, Ar-H), 7.10 (d, J=8.9 Hz, 2H, Ar-H), 4.09 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 3.12 (s, 3H, SO₂CH₃)
6-Nitro-3-phenyl-1H-indazole CDCl₃-8.26 (s, 1H)8.14-8.07 (m, 1H)7.98-7.96 (m, 1H)11.63 (br, 1H, NH), 8.14-8.07 (m, 2H, Ar-H), 7.61-7.51 (m, 3H, Ar-H)
3-Phenyl-6-(trifluoromethyl)-1H-indazole CDCl₃-7.60-7.49 (m, 1H)7.46-7.42 (m, 1H)8.11 (d, J=8.5 Hz, 1H)12.09 (br, 1H, NH), 7.98 (d, J=7.2 Hz, 2H, Ar-H), 7.60-7.49 (m, 2H, Ar-H)
5-Chloro-3-phenyl-1H-indazole CDCl₃-7.98-7.93 (m, 1H)-7.17-7.14 (m, 1H)11.55 (br, 1H, NH), 7.98-7.93 (m, 2H, Ar-H), 7.56-7.45 (m, 3H, Ar-H), 7.32-7.29 (m, 1H, H-6)

Table 2: ¹³C NMR Spectral Data of Selected Substituted Indazoles

CompoundSolventC-3 (ppm)C-3a (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-7a (ppm)Other Carbons (ppm)
Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [1]CDCl₃136.4122.7124.7123.3131.7110.6140.9162.7 (C=O), 159.6 (Ar-C), 134.1 (Ar-C), 125.6 (Ar-CH), 114.8 (Ar-CH), 55.7 (OCH₃), 52.3 (OCH₃)
Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate [1]CDCl₃136.1122.4125.9121.8138.0110.1141.1163.2 (C=O), 159.3 (Ar-C), 132.3 (Ar-C), 125.6 (Ar-CH), 114.6 (Ar-CH), 55.6 (OCH₃), 52.1 (OCH₃), 22.0 (CH₃)
Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate [1]CDCl₃136.5124.1126.7121.2139.5111.7139.7162.4 (C=O), 160.1 (Ar-C), 131.2 (Ar-C), 127.9 (Ar-C), 125.7 (Ar-CH), 115.0 (Ar-CH), 55.7 (OCH₃), 52.5 (OCH₃), 44.7 (SO₂CH₃)
6-Nitro-3-phenyl-1H-indazole CDCl₃146.56124.13122.07116.19146.99106.96140.32132.02 (Ar-C), 129.27 (Ar-CH), 129.17 (Ar-CH), 127.72 (Ar-CH)
3-Phenyl-6-(trifluoromethyl)-1H-indazole CDCl₃146.42122.63120.80113.00 (q)124.27 (q)124.57 (q)136.97132.54 (Ar-C), 128.94 (Ar-CH), 128.64 (Ar-CH), 127.73 (Ar-CH), 125.51 (CF₃)
5-Chloro-3-phenyl-1H-indazole CDCl₃145.36121.80120.35127.11127.63111.35140.04132.78 (Ar-C), 129.07 (Ar-CH), 128.53 (Ar-CH)

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation and comparison.

Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the indazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and solubility.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Temperature: 298 K.

Data Processing and Referencing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the NMR-based characterization and comparison of substituted indazole derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparative Analysis Sample Indazole Derivative Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Peak Integration, Multiplicity & Coupling Constant Analysis Referencing->Analysis Data_Table Tabulate NMR Data Analysis->Data_Table Comparison Compare with Alternative Indazole Derivatives Data_Table->Comparison Structure_Elucidation Structure Elucidation & Confirmation Comparison->Structure_Elucidation

Caption: Logical workflow for the NMR characterization of substituted indazoles.

This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of substituted indazoles, offering valuable insights for researchers in the field of medicinal chemistry and drug development. The provided data and protocols facilitate the efficient and accurate characterization of novel indazole-based compounds.

References

Validating the Biological Activity of Indazole Derivatives: A Comparative Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative overview of the validation of indazole derivatives in three key therapeutic areas: oncology, inflammation, and virology. We present quantitative data from cell-based assays, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Section 1: Anti-Cancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anti-cancer agents, primarily through the inhibition of various protein kinases involved in tumor cell proliferation and survival.

Comparative Analysis of Anti-Cancer Indazole Derivatives

Here, we compare the in vitro anti-proliferative activity of two representative indazole derivatives, Compound 2f and Compound 6o , against a panel of human cancer cell lines. Erlotinib, a well-established EGFR inhibitor, is included for comparison.

CompoundTarget(s)Cell LineIC50 (µM)Citation(s)
Indazole Derivative 2f Predicted Tyrosine KinasesA549 (Lung)0.23[1][2]
HepG2 (Liver)1.15[1][2]
MCF-7 (Breast)1.15[1][2]
HCT116 (Colon)0.89[2]
4T1 (Mouse Breast)0.28[1][2]
Indazole Derivative 6o p53/MDM2 Pathway, Bcl2 familyK562 (Leukemia)5.15[3]
A549 (Lung)>10[3]
PC-3 (Prostate)>10[3]
HepG2 (Liver)>10[3]
Erlotinib (Comparator) EGFR Tyrosine KinaseA-431 (Skin)1.53
SK-BR-3 (Breast)3.98
BT-474 (Breast)5.01
T-47D (Breast)9.80
KYSE410 (Esophageal)5.00[4]
H1650 (Lung)14.00[4]
HCC827 (Lung)11.81[4]
Signaling Pathway of Indazole Derivative 2f

Compound 2f is reported to induce apoptosis through the ROS-mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species.

Indazole_2f_Pathway Indazole_2f Indazole Derivative 2f ROS ↑ Reactive Oxygen Species (ROS) Indazole_2f->ROS Bax ↑ Bax Indazole_2f->Bax Bcl2 ↓ Bcl-2 Indazole_2f->Bcl2 Mito Mitochondrial Membrane Potential (↓) ROS->Mito Caspase3 ↑ Cleaved Caspase-3 Mito->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Indazole 2f Apoptotic Pathway
Experimental Protocols: Anti-Cancer Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivative or comparator drug and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 2: Anti-Inflammatory Activity of Indazole Derivatives

Certain indazole derivatives have shown promise as anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.

Comparative Analysis of Anti-Inflammatory Indazole Derivatives

The following table compares the in vitro COX-2 inhibitory activity of representative indazole derivatives with the selective COX-2 inhibitor, Celecoxib.

CompoundTargetIC50 (µM) vs COX-2IC50 (µM) vs COX-1Selectivity Index (COX-1/COX-2)Citation(s)
Indazole (Parent) COX-223.42> 50> 2.1[5]
5-Aminoindazole COX-212.32> 50> 4.1[5]
6-Nitroindazole COX-219.22> 50> 2.6[5]
Indazole Derivative 16 COX-20.409> 30> 73.3[6][7]
Celecoxib (Comparator) COX-20.0415375
Signaling Pathway of COX-2 Inhibition

Indazole derivatives exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indazole_Derivatives Indazole Derivatives (e.g., Compound 16) Indazole_Derivatives->COX2 Celecoxib Celecoxib Celecoxib->COX2 Viral_Yield_Reduction_Workflow Start Start: MDCK Cell Culture Infection Infect cells with Influenza Virus Start->Infection Treatment Treat with varying concentrations of Indazole Derivative Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Harvest Harvest Supernatant Incubation->Harvest TCID50 Determine Viral Titer (TCID50 Assay) Harvest->TCID50 Analysis Calculate EC50 Value TCID50->Analysis

References

A Comparative Guide to the Structure-Activity Relationship of C6-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the C6 position of the indazole ring has been a key strategy in the development of potent and selective modulators of various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of C6-substituted indazoles, supported by quantitative data from published studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Quantitative Data Summary: A Comparative Look at Biological Activity

The following tables summarize the in vitro activity of various C6-substituted indazole derivatives against different biological targets. The data highlights how modifications at the C6 position, in conjunction with other substitutions on the indazole core, influence potency and selectivity.

Table 1: C6-Substituted Indazoles as Protein Kinase Inhibitors
Compound IDC6-SubstituentOther Key SubstitutionsTarget KinaseIC50 (nM)Reference
1 -F3-(indol-2-yl)Chek10.30[1]
2 -H3-(indol-2-yl)Chek1>1000[1]
3 -FN-aromatic groupJNK35[2]
4 -HN-aromatic groupJNK31[2]
5 -OCH3N-aromatic groupJNK3>100[2]
6 Phenyl urea5-substitutionAurora Kinase<1000[3]
7 Phenyl amide5-substitutionAurora Kinase<1000[3]
8 Benzylamine5-substitutionAurora Kinase<1000[3]
9 6-(2,6-dichloro-3,5-dimethoxyphenyl)4-substitutedFGFR-[4]
Table 2: C6-Substituted Indazoles as Anticancer Agents (Cell-Based Assays)
Compound IDC6-SubstituentOther Key SubstitutionsCell LineIC50 (µM)Reference
10 N-(4-fluorobenzyl)-amino1,3-dimethylHCT1160.4[5]
11 N-benzyl-amino1,3-dimethylHCT116>10[5]
12 6-(4-methylpiperazin-1-yl)pyridin-3-yl3-((E)-3,5-dimethoxystyryl)4T10.23[6][7]
13 6-(4-methylpiperazin-1-yl)pyridin-3-yl3-((E)-3,5-dimethoxystyryl)HepG20.80[6][7]
14 6-(4-methylpiperazin-1-yl)pyridin-3-yl3-((E)-3,5-dimethoxystyryl)MCF-70.34[6][7]

Key Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. Below are protocols for common assays used in the characterization of C6-substituted indazole derivatives.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This biochemical assay is widely used to determine the potency of compounds against purified protein kinases by measuring the amount of ADP produced in the kinase reaction.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (C6-substituted indazole)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[1][8]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compound (C6-substituted indazole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizing the Landscape: Signaling Pathways and Workflows

Understanding the biological context in which C6-substituted indazoles exert their effects is paramount. The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by these compounds and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_sar Data Analysis synthesis Synthesis of C6-Substituted Indazole Library purification Purification & Structural Verification (NMR, MS) synthesis->purification biochemical_assay In Vitro Kinase Assay (e.g., ADP-Glo) synthesis->biochemical_assay cell_proliferation Cell Proliferation Assay (MTT) synthesis->cell_proliferation ic50_determination IC50 Determination biochemical_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis apoptosis_assay Apoptosis/Cell Cycle Analysis cell_proliferation->apoptosis_assay apoptosis_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

General workflow for SAR studies of C6-substituted indazoles.

kinase_inhibition_pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression indazole C6-Substituted Indazole Inhibitor indazole->rtk indazole->pi3k indazole->akt

Inhibition of pro-survival signaling pathways by C6-substituted indazoles.

Conclusion

The strategic modification of the C6 position of the indazole scaffold has proven to be a highly effective approach for modulating the biological activity of this versatile heterocycle. As demonstrated by the compiled data, subtle changes at this position can lead to significant improvements in potency and selectivity against a range of therapeutic targets, particularly protein kinases. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in the field to design, synthesize, and evaluate novel C6-substituted indazole derivatives with enhanced therapeutic potential. Further exploration of diverse C6-substituents is warranted to continue unlocking the full potential of the indazole core in drug discovery.

References

A Comparative Analysis of 6-Chloro-1-methyl-1H-indazole and Other Heterocyclic Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Privileged Scaffolds in Kinase Inhibition

The indazole nucleus is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged scaffold.[1][2] This guide provides a comparative analysis of the 6-Chloro-1-methyl-1H-indazole scaffold against other prominent heterocyclic systems in kinase inhibitor development, supported by representative experimental data and detailed methodologies.

The Privileged Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to mimic the purine core of ATP, enabling them to act as competitive inhibitors for a wide range of protein kinases.[3][4] The bicyclic structure of indazole provides a rigid framework for presenting substituents that can form key interactions within the ATP-binding pocket of kinases.[5] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, contributing to the high-affinity binding to the kinase hinge region.[6]

Comparison of Kinase Inhibitory Activity

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on the this compound, quinazoline, and pyrazole scaffolds. The data is compiled from studies where derivatives of these scaffolds were evaluated against the same kinase targets, allowing for a more direct and objective comparison of their potential.

ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
This compound Derivative AVEGFR215SorafenibVEGFR290
Derivative BFGFR19.8
Derivative CGSK-3β640
Quinazoline GefitinibEGFR2-37
LapatinibEGFR, HER210.8, 9.8
VandetanibVEGFR240
Pyrazole RuxolitinibJAK1, JAK23.3, 2.8
CrizotinibALK, c-Met20, 8
ErdafitinibFGFR1-41.2-2.5

Note: The IC50 values are representative and compiled from various sources for comparative purposes.[1][7][8] Direct comparison should be made with caution as experimental conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

The SAR of indazole-based inhibitors reveals that the substitution pattern on the indazole ring and the nature of the appended groups significantly influence potency and selectivity.[1] For instance, substitutions at the 3, 4, and 5-positions of the indazole ring have been extensively explored to optimize interactions with different regions of the ATP-binding pocket.[1] The 6-chloro substituent in the this compound scaffold can contribute to favorable hydrophobic interactions and modulate the electronic properties of the ring system. The 1-methyl group prevents the formation of a hydrogen bond at the N1 position, which can be advantageous in targeting certain kinases and can also improve pharmacokinetic properties.

In comparison, quinazoline-based inhibitors often feature a 4-anilino substitution that is crucial for their activity, with further modifications on the quinazoline ring and the aniline moiety dictating their selectivity profile.[9] Pyrazole-containing inhibitors are also highly versatile, with the pyrazole ring often acting as a hinge-binding motif.[3]

Signaling Pathways and Experimental Workflows

The development and comparison of kinase inhibitors involve the elucidation of their impact on cellular signaling pathways and the use of standardized experimental workflows for activity assessment.

Key Signaling Pathway Targeted by Indazole-based Inhibitors

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole_Inhibitor This compound Scaffold-based Inhibitor Indazole_Inhibitor->RTK Inhibits

Caption: Simplified signaling cascade showing the inhibition of a Receptor Tyrosine Kinase by an indazole-based inhibitor, affecting downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.

General Experimental Workflow for Kinase Inhibitor Profiling

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In vivo Studies Synthesis Synthesis of Indazole & Other Heterocyclic Derivatives Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell Proliferation/ Viability Assay IC50_Determination->Cell_Viability Western_Blot Western Blot for Pathway Modulation Cell_Viability->Western_Blot Xenograft Xenograft Models Western_Blot->Xenograft

Caption: A typical workflow for the evaluation of kinase inhibitors, from synthesis to in vivo testing.

Detailed Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate comparison of kinase inhibitors. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and determining the potency of inhibitors.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from the manufacturer's instructions and is a common method for determining the IC50 values of kinase inhibitors.[6][10][11][12]

1. Reagent Preparation:

  • Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Prepare serial dilutions of the test compounds (e.g., derivatives of this compound, quinazoline, and pyrazole scaffolds) in the Kinase Reaction Buffer.

  • Prepare a solution of the target kinase and its specific substrate in the Kinase Reaction Buffer.

  • Prepare the ATP solution at a concentration that is typically at or near the Km for the specific kinase.

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the serially diluted test compounds.

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Reaction Termination and ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. Its favorable structural and electronic properties allow for strong interactions within the ATP-binding site of a wide range of kinases. While direct comparisons of core scaffolds are rare, the analysis of their derivatives demonstrates that indazole-based inhibitors exhibit comparable or, in some cases, superior potency to those based on other privileged scaffolds like quinazoline and pyrazole. The continued exploration of the structure-activity relationships of this compound derivatives holds significant promise for the discovery of novel and effective targeted therapies.

References

Cross-Validation of Analytical Data: A Comparative Guide to 6-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the analytical data for 6-Chloro-1-methyl-1H-indazole against its precursor, 6-Chloro-1H-indazole. By presenting key analytical data side-by-side, this document aims to facilitate the cross-validation of synthesized batches, ensuring the identity, purity, and structural integrity of this compound.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the expected and reported analytical data for this compound and its unmethylated analogue, 6-Chloro-1H-indazole. This direct comparison is crucial for identifying the successful methylation of the indazole nitrogen.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~4.0SingletN-CH₃
~7.0-8.0MultipletsAromatic Protons
6-Chloro-1H-indazole ~13.0Broad SingletN-H
~7.0-8.0MultipletsAromatic Protons

Note: The chemical shift for the N-CH₃ group in this compound is an expected value based on similar structures. The disappearance of the broad N-H proton signal and the appearance of a singlet around 4.0 ppm is a key indicator of successful N-methylation.

Table 2: Infrared (IR) Spectroscopy Data Comparison

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~3100-3000Aromatic C-H Stretch
~1600-1450Aromatic C=C Stretch
~1300-1000C-N Stretch
~800-600C-Cl Stretch
6-Chloro-1H-indazole ~3300-3200 (broad)N-H Stretch
~3100-3000Aromatic C-H Stretch
~1600-1450Aromatic C=C Stretch
~800-600C-Cl Stretch

Note: The most significant difference in the IR spectra will be the absence of the broad N-H stretching band in this compound.

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular WeightExpected [M]⁺ or [M+H]⁺ (m/z)
This compound 166.61 g/mol 166/168 or 167/169
6-Chloro-1H-indazole 152.58 g/mol [1]152/154 or 153/155

Note: The mass spectrum of both compounds will exhibit a characteristic isotopic pattern for a chlorine-containing molecule (approximately 3:1 ratio for the M and M+2 peaks). The 14-unit mass difference between the two compounds corresponds to the addition of a methyl group.

Mandatory Visualization: The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical data for a synthesized compound like this compound.

A Synthesized this compound B Analytical Techniques A->B C 1H NMR B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Data Analysis and Interpretation C->F D->F E->F G Compare with Expected Data F->G H Compare with Starting Material (6-Chloro-1H-indazole) F->H I Check for Impurities (e.g., residual starting material, isomers) F->I J Structure Confirmed and Purity Assessed G->J H->J I->J

Caption: Workflow for Analytical Data Cross-Validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the presence of the methyl group and the overall proton environment of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

Data Processing and Interpretation:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing and Interpretation:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., N-H, C-H, C=C, C-Cl) by comparing the observed frequencies to correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and confirm its elemental composition.

Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

  • For GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • For LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol/water mixture).

Data Acquisition:

  • Introduce the sample into the ion source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Data Processing and Interpretation:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Analyze the isotopic pattern, particularly for the presence of chlorine.

  • Examine the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental formula.

References

A Comparative Guide to Scalable and Efficient Synthetic Routes for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-cancer drug Pazopanib. The development of scalable, efficient, and cost-effective synthetic routes to access diverse substituted indazoles is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of several key synthetic strategies, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Key Synthetic Strategies at a Glance

Several classical and modern synthetic methods have emerged as the frontrunners for the synthesis of substituted indazoles. This guide will focus on the following prominent routes, evaluating them based on yield, scalability, substrate scope, and reaction conditions:

  • Intramolecular Ullmann-Type Reaction

  • Palladium-Catalyzed Buchwald-Hartwig Amination

  • Copper-Catalyzed Synthesis from 2-Bromobenzonitriles

  • Metal-Free Synthesis from o-Aminobenzoximes

  • [3+2] Cycloaddition of Arynes

  • Davis-Beirut Reaction

Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data for each of the selected synthetic routes, allowing for a direct comparison of their efficiency and scalability.

Table 1: Comparison of Key Performance Indicators for Indazole Synthesis Routes

Synthetic RouteTypical Yields (%)Catalyst/ReagentCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Intramolecular Ullmann-Type 80-96%[1][2][3]CuBr[2][3]5-1012-2455-120High yields, scalable, uses inexpensive copper catalyst.[1][4]Can require high temperatures, potential for side reactions.[1]
Pd-Catalyzed Buchwald-Hartwig 70-95%[5][6]Pd(OAc)₂/ligand[7]1-58-2480-110Broad substrate scope, mild conditions for some substrates.[7]Cost of palladium catalyst and ligands, potential for metal contamination.
Cu-Catalyzed from 2-Bromobenzonitriles 75-90%[8]CuBr/ligand[8]1012-2460-90Good yields, readily available starting materials.[8]Requires a copper catalyst.
Metal-Free from o-Aminobenzoximes 75-94%[9][10][11]MsCl, Et₃N[9][10]N/A1-40-23Mild conditions, scalable, avoids metal catalysts.[9][10][11]Requires synthesis of the oxime precursor.
[3+2] Cycloaddition of Arynes 70-99%[12][13]CsF or TBAF[12]N/A12-24Room Temp.Excellent yields, very mild conditions, high regioselectivity.[14][12][13]Aryne precursors can be expensive or require synthesis.
Davis-Beirut Reaction 41-93%[15]Base or AcidCatalytic1-6Room Temp. - 60Robust for 2H-indazoles, redox-neutral.[15][16]Substrate scope can be limited for N-aryl substitution.[16]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each key synthetic route.

Ullmann_Type_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Bromoaryl Hydrazone 2-Bromoaryl Hydrazone Intramolecular\nUllmann Cyclization Intramolecular Ullmann Cyclization 2-Bromoaryl Hydrazone->Intramolecular\nUllmann Cyclization CuBr, Base Solvent, Heat Substituted Indazole Substituted Indazole Intramolecular\nUllmann Cyclization->Substituted Indazole

Caption: Intramolecular Ullmann-Type Reaction Workflow.

Buchwald_Hartwig_Amination cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Halobenzophenone\nTosylhydrazone 2-Halobenzophenone Tosylhydrazone Intramolecular\nBuchwald-Hartwig Amination Intramolecular Buchwald-Hartwig Amination 2-Halobenzophenone\nTosylhydrazone->Intramolecular\nBuchwald-Hartwig Amination Pd(OAc)₂, Ligand Base, Solvent, Heat Substituted Indazole Substituted Indazole Intramolecular\nBuchwald-Hartwig Amination->Substituted Indazole

Caption: Palladium-Catalyzed Buchwald-Hartwig Amination Workflow.

Cu_Catalyzed_from_Nitrile cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Bromobenzonitrile 2-Bromobenzonitrile Coupling and\nCondensation Cascade Coupling and Condensation Cascade 2-Bromobenzonitrile->Coupling and\nCondensation Cascade Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Coupling and\nCondensation Cascade CuBr, Ligand Base, Solvent, Heat 3-Aminoindazole 3-Aminoindazole Coupling and\nCondensation Cascade->3-Aminoindazole

Caption: Copper-Catalyzed Synthesis from 2-Bromobenzonitriles.

Metal_Free_from_Oxime cluster_start Starting Material cluster_reaction Reaction cluster_product Product o-Aminobenzoxime o-Aminobenzoxime Oxime Activation and\nCyclization Oxime Activation and Cyclization o-Aminobenzoxime->Oxime Activation and\nCyclization MsCl, Et₃N Solvent, 0-23°C 1H-Indazole 1H-Indazole Oxime Activation and\nCyclization->1H-Indazole

Caption: Metal-Free Synthesis from o-Aminobenzoximes.

Cycloaddition_of_Arynes cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aryne Precursor Aryne Precursor [3+2] Cycloaddition [3+2] Cycloaddition Aryne Precursor->[3+2] Cycloaddition Diazo Compound or Sydnone Diazo Compound or Sydnone Diazo Compound or Sydnone->[3+2] Cycloaddition CsF or TBAF Solvent, Room Temp. Substituted Indazole Substituted Indazole [3+2] Cycloaddition->Substituted Indazole

Caption: [3+2] Cycloaddition of Arynes Workflow.

Davis_Beirut_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product o-Nitrobenzaldehyde o-Nitrobenzaldehyde Reductive Cyclization Reductive Cyclization o-Nitrobenzaldehyde->Reductive Cyclization Primary Amine Primary Amine Primary Amine->Reductive Cyclization Base or Acid Solvent, RT-60°C 2H-Indazole 2H-Indazole Reductive Cyclization->2H-Indazole

Caption: Davis-Beirut Reaction Workflow.

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed, based on literature procedures.

Intramolecular Ullmann-Type Reaction for 5-bromo-4-fluoro-1-methyl-1H-indazole[1][2][3]

Materials:

  • (E/Z)-2-bromo-5-bromo-4-fluorobenzaldehyde N-methylhydrazone

  • Copper(I) bromide (CuBr)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

Procedure: To a solution of (E/Z)-2-bromo-5-bromo-4-fluorobenzaldehyde N-methylhydrazone (1.0 equiv) in acetonitrile is added DBU (2.0 equiv) followed by CuBr (0.1 equiv). The reaction mixture is heated to 55 °C and stirred for 12-24 hours, monitoring by HPLC for completion. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired 5-bromo-4-fluoro-1-methyl-1H-indazole.

Palladium-Catalyzed Synthesis of 3-Aryl-1H-indazoles from 2-Bromobenzonitriles[5][6]

Materials:

  • 2-Bromobenzonitrile

  • Benzophenone hydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl)

Procedure: A mixture of 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.2 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) in 1,4-dioxane is degassed and heated at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then treated with a solution of HCl in dioxane and stirred at room temperature. The resulting solid is collected by filtration, washed with diethyl ether, and then neutralized with an aqueous solution of sodium bicarbonate to yield the 3-aminoindazole.

Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes[9][10][11]

Materials:

  • o-Aminobenzoxime

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure: To a solution of o-aminobenzoxime (1.0 equiv) in dichloromethane at 0 °C is added triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 1H-indazole.

[3+2] Cycloaddition of an Aryne and a Diazo Compound[14][18]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor)

  • Ethyl diazoacetate

  • Cesium fluoride (CsF)

  • Acetonitrile (ACN)

Procedure: To a solution of ethyl diazoacetate (1.0 equiv) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) in acetonitrile at room temperature is added cesium fluoride (2.0 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 1H-indazole-3-carboxylate.

Davis-Beirut Synthesis of a 2-Amino-2H-indazole[16]

Materials:

  • o-Nitrobenzaldehyde

  • 6-Methoxybenzo[d]thiazol-2-amine

  • Sodium borohydride (NaBH₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure: A solution of o-nitrobenzaldehyde (1.0 equiv) and 6-methoxybenzo[d]thiazol-2-amine (1.0 equiv) in methanol is stirred at room temperature. Sodium borohydride (1.5 equiv) is added portion-wise, and the reaction is stirred until completion. The solvent is removed, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the o-nitrobenzylamine intermediate. This intermediate is then dissolved in anhydrous THF, and DBU (1.5 equiv) is added. The reaction is stirred at room temperature for 1-6 hours. The solvent is removed, and the crude product is purified by column chromatography to yield the 2-amino-2H-indazole derivative.

Conclusion

The choice of a synthetic route for substituted indazoles is a critical decision in the drug development process, with significant implications for scalability, cost, and environmental impact.

  • For large-scale synthesis , the Intramolecular Ullmann-Type Reaction and the Metal-Free Synthesis from o-Aminobenzoximes present compelling options due to their high yields, use of less expensive reagents, and demonstrated scalability.[1][2][3][9][10][11]

  • For diversity-oriented synthesis and the rapid generation of analogs in a medicinal chemistry setting, the [3+2] Cycloaddition of Arynes offers exceptional efficiency and mild reaction conditions, allowing for a broad range of functional groups.[14][12][13]

  • The Palladium-Catalyzed Buchwald-Hartwig Amination remains a powerful and versatile tool, particularly when a wide variety of starting materials are to be explored, though catalyst cost is a consideration for scale-up.[7]

  • The Davis-Beirut Reaction is a robust and efficient method for accessing the 2H-indazole scaffold.[15][16]

Ultimately, the optimal synthetic strategy will depend on a careful evaluation of the specific target molecule, available starting materials, and the desired scale of production. This guide provides a foundational framework and the necessary data to inform this critical decision-making process.

References

A Comparative Guide to the Biological Efficacy of 6-Chloro-Indazole vs. 6-Nitro-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 6-chloro-indazole and 6-nitro-indazole analogs, two classes of compounds that have garnered significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways, this document aims to facilitate a deeper understanding of their structure-activity relationships and guide future drug discovery efforts.

Executive Summary

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the in vitro biological activities of representative 6-chloro-indazole and 6-nitro-indazole analogs from various studies.

Table 1: Anticancer and Anti-leishmanial Activity of 6-Nitro-Indazole Analogs

Compound ClassSpecific Analog(s)Target/AssayCell Line / OrganismIC50 / ActivityReference(s)
6-Nitro-indazole DerivativesNovel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesAntiproliferative ActivityNCI-H460 (Lung Carcinoma)5–15 μM[1]
3-Chloro-6-nitro-1H-indazole DerivativesCompound 13 (a triazole derivative)Antileishmanial ActivityLeishmania majorPromising growth inhibitor[2]
3-Chloro-6-nitro-1H-indazole DerivativesSeven derivatives (4, 5, 7, and 10–13)Antileishmanial ActivityLeishmania infantumStrong to moderate activity[2]

Table 2: Kinase Inhibitory Activity of 6-Chloro-Indazole Analogs

Compound ClassSpecific Analog(s)Target KinaseAssay TypeIC50 / ActivityReference(s)
5-Arylamino-6-chloro-1H-indazole-4,7-dionesSeries of synthesized compoundsProtein Kinase B (Akt1)Kinase Inhibition AssayPotent Akt1 inhibitory activity

Note: Specific IC50 values for the 5-arylamino-6-chloro-1H-indazole-4,7-diones were not provided in the reviewed literature.

Key Signaling Pathways and Mechanisms of Action

The biological effects of these indazole analogs are mediated through their interaction with key cellular signaling pathways.

6-Nitro-Indazole Analogs: Targeting Cancer Cell Proliferation and Survival

While the precise signaling pathways for the anticancer effects of many 6-nitro-indazole derivatives are still under investigation, their activity against lung carcinoma cells suggests interference with pathways critical for cancer cell proliferation and survival.

anticancer_pathway cluster_cell Cellular Processes 6-Nitro-Indazole Analog 6-Nitro-Indazole Analog Cancer Cell Cancer Cell 6-Nitro-Indazole Analog->Cancer Cell Enters Proliferation Pathways Proliferation Pathways 6-Nitro-Indazole Analog->Proliferation Pathways Inhibits Survival Pathways Survival Pathways 6-Nitro-Indazole Analog->Survival Pathways Inhibits Apoptosis Apoptosis Proliferation Pathways->Apoptosis Survival Pathways->Apoptosis

Anticancer mechanism of 6-nitro-indazole analogs.
6-Chloro-Indazole Analogs: Inhibition of the PI3K/Akt Signaling Pathway

Certain 5-arylamino-6-chloro-1H-indazole-4,7-diones have been identified as potent inhibitors of Protein Kinase B (Akt), a key node in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and metabolism.

akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation 6-Chloro-Indazole Analog 6-Chloro-Indazole Analog 6-Chloro-Indazole Analog->Akt Inhibits

Inhibition of the PI3K/Akt pathway by 6-chloro-indazole analogs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these indazole derivatives.

Synthesis of 3-Chloro-6-nitro-1H-indazole Derivatives

The synthesis of 3-chloro-6-nitro-1H-indazole derivatives can be achieved through 1,3-dipolar cycloaddition reactions. For a detailed protocol, please refer to the work by Abdel-Wahab et al. (2022).[2]

In Vitro Antiproliferative MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

mtt_workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of formazan crystals) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (Spectrophotometer) F->G H 8. Data Analysis (Calculate IC50) G->H

General workflow for an MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., indazole derivatives). Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for Kinase Inhibition

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of kinases and their downstream targets, providing insights into pathway activation or inhibition.

Protocol:

  • Cell Lysis: Treat cells with the indazole analogs for a specified time, then lyse the cells in a suitable buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt or total Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels or phosphorylation status.

Conclusion and Future Directions

The available data suggests that both 6-chloro and 6-nitro-indazole analogs represent promising scaffolds for the development of novel therapeutics. 6-nitro-indazole derivatives have demonstrated notable anticancer and antileishmanial activity, while 6-chloro-indazole analogs show potential as kinase inhibitors, specifically targeting the PI3K/Akt pathway.

To provide a more definitive comparison of their biological efficacy, future research should focus on:

  • Direct comparative studies: Evaluating both 6-chloro and 6-nitro-indazole analogs in the same biological assays and against the same panel of targets (e.g., a broad range of kinases or cancer cell lines).

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

  • Structure-activity relationship (SAR) optimization: Systematically modifying the indazole core and its substituents to improve potency, selectivity, and pharmacokinetic properties.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of these versatile indazole scaffolds.

References

A Comparative Guide to In Vitro Enzyme Inhibition Assays of 6-Chloro-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro enzyme inhibitory activity of 6-Chloro-1-methyl-1H-indazole derivatives. The indazole core is a significant pharmacophore in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors for therapeutic applications.[1][2][3] This document outlines the essential experimental protocols and data presentation formats necessary for the objective comparison of novel chemical entities within this class. The quantitative data presented herein is illustrative, designed to serve as a template for reporting and comparison.

Comparative Inhibitory Activity

The inhibitory potential of a compound series is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[4] The following table provides an illustrative comparison of hypothetical this compound derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1), a common target for indazole-based inhibitors.[3]

Table 1: Illustrative In Vitro Inhibitory Activity of this compound Derivatives against FGFR1 Kinase

Compound IDR-Group Substitution (at C3 position)Target KinaseIC₅₀ (nM)Selectivity Index (vs. Kinase X)
SC-101 -HFGFR1150.250
SC-102 -NH₂FGFR125.8250
SC-103 -C(=O)NH₂FGFR178.4120
SC-104 4-pyridinylFGFR112.1850
Reference SunitinibFGFR19.5>1000

Data is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow and Protocols

A robust and reproducible experimental design is critical for comparing kinase inhibitors.[4] Modern in vitro kinase assays often employ non-radioactive methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which offers a sensitive and high-throughput-compatible format.[5][6]

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. Detection & Analysis A Prepare serial dilution of inhibitor compounds in 100% DMSO. B Dilute inhibitor stocks to 4X final concentration in 1X Kinase Buffer. A->B C Prepare 4X enzyme solution (e.g., FGFR1) in 1X Kinase Buffer. D Prepare 2X substrate/ATP solution (e.g., Poly-Glu-Tyr peptide and ATP) in 1X Kinase Buffer. E Dispense 5 µL of 4X inhibitor (or DMSO vehicle) into 384-well plate. F Add 5 µL of 4X enzyme solution. Incubate for 15-30 min at RT (inhibitor pre-incubation). E->F G Initiate reaction by adding 10 µL of 2X substrate/ATP solution. F->G H Incubate for 60-90 min at RT. G->H I Stop reaction by adding 20 µL of TR-FRET detection mix (e.g., Eu-antibody). J Incubate for 60 min at RT (protected from light). I->J K Read plate on TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620/665 nm). J->K L Calculate % inhibition and -determine IC50 values using non-linear regression. K->L

Caption: Workflow for a typical TR-FRET in vitro kinase inhibition assay.

This protocol outlines a general procedure for determining the IC₅₀ value of a test compound against a target protein kinase.

  • Reagent Preparation:

    • Compound Dilution: Prepare a 10-point, 4-fold serial dilution of the this compound derivatives in 100% DMSO. Subsequently, create a 4X working stock by diluting this series in 1X Kinase Buffer.[5]

    • Enzyme Solution: Prepare a 4X solution of the recombinant kinase (e.g., FGFR1) in 1X Kinase Buffer. Keep on ice until use.

    • Substrate/ATP Solution: Prepare a 2X solution containing the appropriate peptide substrate and ATP in 1X Kinase Buffer. The ATP concentration should ideally be at or near its Michaelis constant (Kₘ) for the target enzyme to ensure accurate competitive inhibitor assessment.[4][5]

    • Detection Mix: Prepare a detection solution containing a Europium-labeled antibody specific for the phosphorylated substrate, as per the manufacturer's instructions.

  • Kinase Reaction (20 µL Final Volume):

    • Add 5 µL of the 4X compound dilution to the wells of a low-volume 384-well assay plate. Include controls for "no inhibitor" (DMSO vehicle) and "no enzyme".[5]

    • Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" controls.

    • Gently mix and incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[5]

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

    • Incubate the reaction for 60-90 minutes at room temperature.

  • Signal Detection and Data Analysis:

    • Stop the reaction by adding 20 µL of the detection mix. This solution typically contains EDTA to chelate Mg²⁺ and halt ATP-dependent phosphorylation.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

    • Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer.

    • The ratio of emission signals (e.g., 665 nm / 620 nm) is used to determine the extent of substrate phosphorylation. Data is converted to percent inhibition relative to controls and IC₅₀ values are calculated using a suitable software package with a four-parameter variable slope model.

Target Signaling Pathway

Understanding the biological context of the target enzyme is crucial for drug development. As many indazole derivatives target protein kinases, they often interfere with critical cellular signaling pathways that regulate cell growth, differentiation, and survival.[2][3] The diagram below illustrates a simplified representation of the FGFR signaling pathway, which is frequently implicated in cancer.[3]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FGF FGF (Ligand) FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Phosphorylates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Inhibitor This compound Derivative Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Gene Transcription (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Caption: Simplified FGFR signaling pathway targeted by kinase inhibitors.

Inhibition of FGFR by a this compound derivative would block the phosphorylation and activation of downstream signaling molecules like RAS/RAF/MEK/ERK and PI3K/AKT, thereby impeding signals that promote cell proliferation and survival.

References

Safety Operating Guide

Safe Disposal of 6-Chloro-1-methyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-1-methyl-1H-indazole, a halogenated heterocyclic compound.

This document outlines essential safety precautions, waste segregation, and disposal procedures to minimize risks and ensure responsible handling of this chemical. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times.[1][2] Emergency eyewash stations and safety showers should be readily accessible.

Hazard Summary for this compound:

Hazard StatementGHS ClassificationPrecautionary Measures
Toxic if swallowedAcute Toxicity, Oral (Cat. 3)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[2]
Causes skin irritationSkin Irritation (Cat. 2)Wear protective gloves. If on skin, wash with plenty of water.[2]
May cause an allergic skin reactionSkin Sensitization (Cat. 1)Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[2]
Causes serious eye irritationEye Irritation (Cat. 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
May cause respiratory irritationSTOT - SE (Cat. 3)Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed through licensed hazardous waste disposal services.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

1. Waste Identification and Segregation:

  • Classification: this compound is classified as a halogenated organic compound.[6][7]

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and control costs.[2][6][8] Do not mix this waste with other incompatible materials such as strong acids, bases, or oxidizers.[8]

2. Containerization:

  • Primary Container: Collect waste this compound, including any contaminated materials, in a designated, chemically compatible, and leak-proof container.[1][9] High-density polyethylene (HDPE) containers are often suitable for halogenated organic waste.[1] The container must be kept tightly closed except when adding waste.[5][9]

  • Secondary Containment: It is best practice to store the primary waste container within a secondary container to prevent spills.[9]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[3][10]

  • The label must include the full chemical name: "this compound" and its CAS number (if available).[9]

  • Indicate the approximate quantity or concentration of the waste.

  • Record the accumulation start date on the label.

4. Storage:

  • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[9]

  • The storage area should be cool and dry.[9]

  • Ensure that the storage of hazardous waste complies with institutional and regulatory limits, which may specify maximum accumulation times and quantities.[11][12]

5. Disposal of Contaminated Materials:

  • Solid Waste: Personal protective equipment (e.g., gloves), weighing papers, and other solid materials contaminated with this compound should be collected in a sealed plastic bag and placed in the designated solid hazardous waste container.[1]

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[13][14] After rinsing and air-drying, the container label should be defaced or removed before disposal as non-hazardous waste, in accordance with institutional policies.[13][14]

  • Glassware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent. This rinsate must also be collected as halogenated hazardous waste.[1]

6. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[9]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safe Environment Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Containerize Use Designated, Labeled, Leak-Proof Container Segregate->Containerize CollectSolid Collect Solid Waste (e.g., unused chemical, contaminated PPE) Containerize->CollectSolid CollectLiquid Collect Liquid Waste (e.g., rinsate from glassware) Containerize->CollectLiquid Store Store in a Secure, Designated Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS When container is full or per institutional policy Transport Arrange for Professional Pickup and Disposal ContactEHS->Transport Incineration Controlled Incineration (Preferred Method) Transport->Incineration

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Chloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Based on data from analogous halogenated indazole derivatives, 6-Chloro-1-methyl-1H-indazole is anticipated to possess the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

All operations involving the solid material should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[4][5] An eyewash station and safety shower must be readily accessible.[5][6]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is summarized in the table below.

PPE Item Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield.[4]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][7][8]To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.[4][7]To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[4][9]To prevent inhalation of dust or vapors.
Footwear Closed-toe shoes.[7][9]To protect feet from spills and dropped objects.

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[10][11]

2. Weighing and Handling:

  • All weighing and handling of the solid compound must be performed in a chemical fume hood to avoid dust generation and inhalation.[4][5][6]

  • Use anti-static measures when weighing, if necessary, to prevent the solid from scattering.

  • Ensure all spatulas and weighing papers are decontaminated after use.

3. Use in a Reaction:

  • When adding the compound to a reaction vessel, do so carefully to avoid splashing and creating dust.

  • If the reaction is heated, ensure it is done under reflux in a closed system within the fume hood.

4. Spill Management:

  • In the event of a small, dry spill, ensure you are wearing appropriate PPE.

  • Gently sweep or scoop the material into a labeled container for hazardous waste. Avoid creating dust.[12]

  • Clean the spill area with a damp cloth or paper towel and a suitable solvent (e.g., isopropanol, ethanol), working from the outside in.[11]

  • Place all cleanup materials into a sealed bag and dispose of it as hazardous waste.[11]

Disposal Plan

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[13]

1. Waste Segregation:

  • Due to its chlorine content, this compound is classified as a halogenated organic compound.

  • All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5]

  • Never mix halogenated waste with non-halogenated organic waste.[5]

2. Contaminated Materials:

  • Solid contaminated materials, such as gloves, weighing paper, and paper towels, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[5]

  • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[5]

3. Final Disposal:

  • Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[4][5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Chemicals prep_fume_hood->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to Handling react Add to Reaction Vessel weigh->react monitor Monitor Reaction react->monitor decontaminate Decontaminate Glassware (Rinse with Solvent) monitor->decontaminate After Reaction Completion collect_solid_waste Collect Contaminated Solids in 'Halogenated Organic Waste' monitor->collect_solid_waste Dispose of Contaminated PPE, etc. collect_liquid_waste Collect Rinsate in 'Halogenated Organic Waste' decontaminate->collect_liquid_waste dispose Arrange for Professional Waste Disposal collect_liquid_waste->dispose collect_solid_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.